3-Methoxy-4-morpholinoaniline dihydrochloride
Description
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Properties
IUPAC Name |
3-methoxy-4-morpholin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRLVZVGWFQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methoxy-4-morpholinoaniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical Properties
This compound is a substituted aniline derivative. The presence of the morpholine ring, a common moiety in medicinal chemistry, suggests its potential as a building block in the synthesis of biologically active compounds.[1] The dihydrochloride salt form generally confers increased aqueous solubility compared to the free base.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1226776-91-5 | [2][3][4] |
| Molecular Formula | C11H18Cl2N2O2 | [2] |
| Molecular Weight | 280.07 g/mol | [2] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | Solid (form not specified in results) | |
| Solubility | Likely soluble in water | [5] |
Note: The properties of the free base, 3-Methoxy-4-(morpholin-4-yl)aniline, include a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .[6]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would likely proceed in two main steps:
-
Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-methoxy-2-nitrobenzene with morpholine to yield 4-(3-methoxy-4-nitrophenyl)morpholine.
-
Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline, 3-methoxy-4-morpholinoaniline. This is commonly achieved via catalytic hydrogenation.
-
Salt Formation: Treatment of the resulting aniline with hydrochloric acid to form the dihydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction (General Procedure)
This protocol is adapted from a general method for the reduction of a nitrophenyl group to an aniline in the presence of a morpholine moiety.[7]
Materials:
-
4-(3-methoxy-4-nitrophenyl)morpholine (starting material)
-
Palladium on activated carbon (10% Pd/C) catalyst
-
Ethanol (or other suitable solvent like methanol)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
-
Hydrochloric acid (ethanolic or aqueous solution)
Procedure:
-
The nitro-intermediate, 4-(3-methoxy-4-nitrophenyl)morpholine, is dissolved or suspended in ethanol in a reaction vessel suitable for hydrogenation.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the mixture.
-
The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (pressure may vary, e.g., 50 psi).[7]
-
The mixture is stirred vigorously at room temperature for a period of 3-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[7]
-
Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.[7] The filter cake is washed with additional ethanol to recover any adsorbed product.
-
The filtrate, containing the free base 3-methoxy-4-morpholinoaniline, is concentrated under reduced pressure to yield the crude product.
-
For dihydrochloride salt formation, the crude aniline is redissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with two equivalents of hydrochloric acid.
-
The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dried under vacuum.
Caption: Proposed synthetic workflow for this compound.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of small molecule pharmaceuticals.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (General Method)
This is a general protocol and should be optimized for the specific compound and available equipment.[8]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample of this compound, accurately weighed
-
Diluent (e.g., a mixture of water and acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound by dissolving an accurately weighed amount in the diluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 5-10 µL
-
Detection Wavelength: Determined by UV scan of the compound (a common starting point for anilines is ~254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Elution: A gradient elution is typically used to separate the main peak from any impurities. For example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: General workflow for purity analysis by HPLC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, safety information can be inferred from related aniline and chloroaniline compounds.[5][9][10] Aniline derivatives are often toxic and should be handled with care.
General Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid formation of dust. Do not breathe dust, vapor, mist, or gas.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes.[5][9] Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.[5] Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and after consulting a specific Safety Data Sheet (SDS) for the compound being used.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 3-Methoxy-4-morpholinoanilineDihydrochloride, CasNo.1226776-91-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-Methoxy-4-(morpholin-4-yl)aniline | C11H16N2O2 | CID 21936468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-Methoxy-4-morpholinoaniline dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxy-4-morpholinoaniline dihydrochloride (CAS: 1226776-91-5). Due to the limited availability of direct experimental data for this specific compound, this document outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, it presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide also includes a logical workflow for the spectroscopic analysis of a novel organic compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.[1][2] This guide details the standard methodologies for acquiring and interpreting these spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are not experimentally determined values for the target compound but are estimations based on data from structurally similar molecules.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~3.8 | s | 3H | -OCH ₃ |
| ~3.7 | t | 4H | -N-(CH₂)₂-O -(CH₂)₂ |
| ~3.0 | t | 4H | -N -(CH₂)₂-O-(CH₂)₂ |
| Broad | s | 3H | -NH ₃⁺ |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C -OMe |
| ~140-145 | C -N (aniline) |
| ~135-140 | C -N (morpholine) |
| ~115-125 | Ar-C H |
| ~66 | -N-(CH₂)₂-O -(CH₂)₂ |
| ~55 | -OC H₃ |
| ~48 | -N -(CH₂)₂-O-(CH₂)₂ |
Predicted FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine salt) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1610-1580 | Medium | C=C stretch (aromatic) |
| 1520-1480 | Strong | N-H bend (amine salt) |
| 1260-1230 | Strong | C-O-C stretch (aryl ether) |
| 1120-1100 | Strong | C-O-C stretch (morpholine ether) |
| 850-800 | Medium | C-H bend (aromatic, out-of-plane) |
Predicted ESI-MS Data
| m/z | Ion |
| 209.1285 | [M+H]⁺ |
| 231.1104 | [M+Na]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.[3]
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Adjust the sample concentration if peaks are too intense (saturated) or too weak.[3]
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of about 10 µg/mL with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4]
-
Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern, if any, to gain further structural information.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound.
Caption: A logical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive, the predicted data and detailed experimental protocols herein offer a solid foundation for researchers. The presented workflow for spectroscopic analysis serves as a general guideline for the structural determination of novel organic compounds, emphasizing the synergistic use of MS, IR, and NMR techniques. It is recommended that any future work on this compound involves its thorough experimental characterization to validate and supplement the information provided in this guide.
References
The Core Mechanism of Action of Morpholinoaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholinoaniline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating considerable potential, particularly in oncology. Their mechanism of action is primarily centered on the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanism of action of morpholinoaniline derivatives, focusing on their interaction with the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This document details the molecular interactions, summarizes quantitative data on their inhibitory activities, provides comprehensive experimental protocols for assessing their effects, and visualizes the involved pathways and workflows.
Introduction
The morpholine and aniline moieties are key pharmacophores that, when combined, create a scaffold with high affinity for the ATP-binding pocket of various protein kinases. This structural feature allows morpholinoaniline derivatives to act as potent and often selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a critical signaling network that governs these cellular processes, and its aberrant activation is a frequent event in tumorigenesis. Consequently, targeting this pathway with small molecule inhibitors like morpholinoaniline derivatives represents a promising therapeutic strategy.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is overactive, promoting tumor progression.[2]
Pathway Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation.[3]
Downstream Effects of Akt: Activated Akt phosphorylates a multitude of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins.
-
Cell Proliferation: Activation of cell cycle progression.
-
Cell Growth: Activation of mTOR, a key regulator of protein synthesis.[3]
Role of mTOR: mTOR exists in two distinct complexes, mTORC1 and mTORC2. Activated Akt stimulates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinoaniline derivatives.
Mechanism of Inhibition by Morpholinoaniline Derivatives
Morpholinoaniline derivatives exert their anticancer effects by directly inhibiting the kinase activity of key components of the PI3K/Akt/mTOR pathway, most notably PI3K itself. The morpholine ring is a crucial feature, with its oxygen atom often forming a critical hydrogen bond with the hinge region of the kinase domain.[4] This interaction, along with other hydrophobic and electrostatic interactions facilitated by the aniline moiety and its substituents, allows these compounds to competitively bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.
By inhibiting PI3K, morpholinoaniline derivatives block the production of PIP3, leading to a cascade of downstream effects:
-
Reduced Akt Activation: Without sufficient PIP3, Akt cannot be recruited to the cell membrane and activated.
-
Suppression of mTOR Signaling: The lack of active Akt prevents the activation of mTORC1.
-
Induction of Apoptosis and Cell Cycle Arrest: The overall suppression of the PI3K/Akt/mTOR pathway leads to the inhibition of cell proliferation and survival signals, ultimately triggering programmed cell death (apoptosis) and/or arrest of the cell cycle.[5]
The following diagram illustrates the general workflow for evaluating the anticancer activity of morpholinoaniline derivatives.
Caption: General experimental workflow for assessing the mechanism of action of morpholinoaniline derivatives.
Quantitative Data Summary
The inhibitory potency of morpholinoaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various morpholinoaniline derivatives against different cancer cell lines and PI3K isoforms.
Table 1: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells [5]
| Compound | IC50 (µM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
Table 2: Anti-proliferative Activity of 3-Fluoro-4-morpholinoaniline Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| NAM-5 | MCF-7 | 1.811 |
| NAM-5 | MDA-MB-231 | 2.143 |
| NAM-7 | MCF-7 | 1.883 |
| NAM-7 | MDA-MB-231 | 4.688 |
Table 3: PI3Kα Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative
| Compound | Target | IC50 (nM) |
| 15e | PI3Kα | 2.0 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of morpholinoaniline derivatives.
PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radioactive detection or as part of a luminescence-based kit like ADP-Glo™)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (morpholinoaniline derivatives) dissolved in DMSO
-
Detection reagents (e.g., scintillation fluid for radioactive assay or luciferase/luciferin for ADP-Glo™)
Protocol:
-
Prepare a reaction mixture containing the PI3Kα enzyme and the test compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated product (PIP3) or the amount of ADP produced.
-
Radioactive method: Spot the reaction mixture onto a membrane, wash away unincorporated γ-³²P-ATP, and quantify the radioactivity of the phosphorylated PIP3 using a scintillation counter.[7]
-
Luminescence method (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the ADP produced.[8]
-
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.[9]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the morpholinoaniline derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Harvest the cells after treatment with the morpholinoaniline derivatives.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to stain the DNA and remove RNA.[12]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt, to confirm the inhibition of the signaling pathway.[13]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
Morpholinoaniline derivatives represent a versatile and potent class of kinase inhibitors with a well-defined mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. Their ability to effectively block this key cancer-promoting cascade leads to the induction of apoptosis and cell cycle arrest in malignant cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising therapeutic agents. Further research focusing on optimizing the selectivity and pharmacokinetic properties of morpholinoaniline derivatives will be crucial for their successful translation into clinical applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncl.res.in [library.ncl.res.in]
- 7. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K (p110α/p85α) Protocol [promega.kr]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Methoxy Group: A Linchpin in the Bioactivity of Small Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the methoxy group (-OCH₃) stands out as a deceptively simple yet profoundly influential functional group.[1] Comprising a methyl group bonded to an oxygen atom, its unique electronic and steric characteristics significantly shape the physicochemical and biological profiles of small molecules.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the methoxy group in the bioactivity of small molecules, offering insights into its impact on drug-target interactions, pharmacokinetic properties, and overall therapeutic efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.[3]
Physicochemical Properties and Their Implications in Drug Design
The strategic incorporation of a methoxy group can fine-tune a molecule's properties in several critical ways, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Solubility and Lipophilicity
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can potentially increase the aqueous solubility of a compound.[1][2] However, the addition of the methyl component means it can also modulate a compound's lipophilicity, a critical factor for cell membrane permeability and bioavailability.[6] On an aromatic ring, the methoxy group is considered to have minimal impact on lipophilicity.
Electronic Effects
The methoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect.[2]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect.[2]
This duality allows the methoxy group to modulate the electronic properties of a molecule, influencing its reactivity and binding affinity with biological targets.[4] On a benzene ring, it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position.[7]
Conformational Influence
The presence and position of a methoxy group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[1]
Table 1: Summary of Physicochemical Properties Influenced by the Methoxy Group
| Property | Influence of Methoxy Group | Implication in Drug Design |
| Solubility | Can increase aqueous solubility through hydrogen bond acceptance.[1][2] | Improved formulation and bioavailability. |
| Lipophilicity | Modulates lipophilicity, with minimal change on aromatic rings. | Affects membrane permeability and ADME properties.[6] |
| Electronic Profile | Electron-donating by resonance (+M), electron-withdrawing by induction (-I).[2] | Modulates target binding affinity and chemical reactivity.[4] |
| Conformation | Can restrict rotation and influence molecular shape.[1] | Optimizes ligand fit within a binding pocket. |
The Role of the Methoxy Group in Target Binding and Bioactivity
The methoxy group is a key player in enhancing the potency and selectivity of small molecule inhibitors. Its ability to form favorable interactions within protein binding pockets is a cornerstone of its utility in drug design.
Hydrogen Bonding and Hydrophobic Interactions
The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein.[1] This can significantly increase binding affinity and, consequently, inhibitory potency. Furthermore, the methyl portion can engage in hydrophobic interactions, further anchoring the ligand in the binding site.
Case Studies: Quantitative Impact on Bioactivity
The introduction or modification of a methoxy group can lead to dramatic changes in biological activity. The following tables provide quantitative data from structure-activity relationship (SAR) studies on various classes of bioactive molecules.
Table 2: Anti-inflammatory Activity of Curcumin Analogues [8]
| Compound | Substitution at Methoxy Position | LPS-induced NO Production Inhibition (%) |
| Curcumin | -OCH₃ | 74.91 ± 0.88 |
| Cur-OH | -OH | 77.75 ± 0.89 |
| Cur-Br | -Br | 71.75 ± 0.90 |
| Cur-NO₂ | -NO₂ | Inactive |
These results demonstrate that while hydroxyl and bromine substitutions at the methoxy position of curcumin retain anti-inflammatory activity, a nitro group leads to inactivity, highlighting the importance of the electronic and steric properties of the substituent.[8]
Table 3: Cytotoxic Activity of Methoxyflavone Analogs against MCF-7 Cancer Cells [9]
| Compound | Structure | IC₅₀ (µM) |
| Sideritoflavone | 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone | 4.9 |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Replacement of C4′-OH with -OCH₃ | 3.71 |
This comparison illustrates that the replacement of a hydroxyl group with a methoxy group on the B-ring of the flavone scaffold can enhance cytotoxic activity against breast cancer cells.[9]
Table 4: Cytotoxic Activity of Chalcone Methoxy Derivatives against Cancer Cell Lines [10]
| Compound | Cell Line | IC₅₀ (µM) |
| 3a | Mouse Luc-4t1 | 12.5 |
| Human MDA-MB-231 | 25.0 | |
| 5a | Mouse Luc-4t1 | 6.25 |
| Human MDA-MB-231 | 12.5 |
These data show the differing potencies of two chalcone methoxy derivatives, indicating that the overall substitution pattern in conjunction with the methoxy group influences the anticancer activity.[10]
Metabolic Considerations: The Achilles' Heel of the Methoxy Group
Despite its many advantages, the methoxy group is often a metabolic liability. It is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to the formation of a phenol or alcohol metabolite.[2][11] This metabolic transformation can have several consequences:
-
Altered Bioactivity: The resulting hydroxyl group can have a different biological activity profile compared to the parent methoxy-containing compound.
-
Further Metabolism: The newly formed hydroxyl group can undergo further metabolism through oxidation or conjugation reactions.
-
Potential for Toxicity: In some cases, the metabolites can be reactive and lead to toxicity.
Therefore, medicinal chemists must carefully consider the metabolic stability of methoxy-containing compounds during the drug development process. Bioisosteric replacements, such as a fluorine atom or a difluoromethyl group, are often employed to block this metabolic pathway.
Signaling Pathways and Experimental Workflows
Visualizing the interplay between methoxy-containing drugs and their target pathways is crucial for understanding their mechanism of action.
Ivacaftor and the CFTR Signaling Pathway
Ivacaftor is a drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[12] It acts as a potentiator, increasing the probability that the defective CFTR channel will be open, allowing for the transport of chloride ions.[13]
Trametinib and the MAPK/ERK Signaling Pathway
Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[14] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.
Experimental Workflow: Western Blot Analysis of MAPK Pathway Modulation
A common method to assess the impact of a compound on a signaling pathway is Western blotting.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of methoxy-containing small molecules.
Synthesis of a Methoxy-Substituted Chalcone
This protocol describes the synthesis of (E)-1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[15]
Materials:
-
1-(2-Amino-4,5-dimethoxyphenyl)ethanone
-
4-methoxybenzaldehyde
-
Methanol
-
Barium hydroxide octahydrate
-
0.1 M HCl
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, rotary evaporator.
Procedure:
-
Dissolve 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (4.24 mmol) and 4-methoxybenzaldehyde (4.24 mmol) in 10 cm³ of methanol in a round-bottom flask at 35°C under reflux.[15]
-
In a separate flask, prepare a solution of barium hydroxide octahydrate (16.96 mmol) in 20 cm³ of methanol.[15]
-
Add the barium hydroxide solution dropwise to the reaction mixture.[15]
-
Stir the reaction mixture for 24 hours and monitor the progress by Thin Layer Chromatography (TLC).[15]
-
Once the reaction is complete, concentrate the mixture under vacuum.[15]
-
Quench the reaction with 0.1 M HCl and extract the product with ethyl acetate.[15]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][16]
Materials:
-
Cells in culture
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methoxy-containing compound for the desired time period. Include untreated and vehicle controls.
-
After the treatment period, remove the culture medium.[16]
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[3]
-
Incubate the plate at 37°C for 3-4 hours in a humidified atmosphere (e.g., 5% CO₂).
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[16]
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway.[17]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.[17]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Analysis: Capture the image and perform densitometry analysis to quantify the protein bands. Normalize the phosphorylated protein levels to the total protein and a loading control.[17]
In Vitro Assay for Cytochrome P450-Dependent O-demethylation
This protocol is a general method to assess the metabolic stability of a methoxy-containing compound in the presence of liver microsomes.[18]
Materials:
-
Human or rat liver microsomes
-
Methoxy-containing test compound
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures (total volume of 250 µL) containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg of liver microsomal protein, and the test compound at a desired concentration (e.g., 10 µM).[18]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.[18]
-
Incubate at 37°C for a specified time (e.g., 20 minutes). The reaction should be in the linear range.[18]
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the O-demethylated metabolite.
-
Include control incubations without microsomes, without NADPH, and without the test compound.[18]
Conclusion
The methoxy group is a versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to modulate physicochemical properties, enhance target binding, and influence the overall pharmacokinetic profile of a small molecule makes it a frequently incorporated substituent in drug design.[5] However, its susceptibility to metabolic O-demethylation necessitates careful consideration and strategic design to ensure the development of safe and effective therapeutics. A thorough understanding of the multifaceted roles of the methoxy group, supported by robust experimental evaluation, is paramount for the successful discovery and development of novel bioactive small molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-morpholinoaniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 3-Methoxy-4-morpholinoaniline dihydrochloride (CAS No. 1226776-91-5).[1][2][3] While specific experimental data for this compound is limited in public literature, this guide consolidates available information and presents data from structurally related compounds, such as aniline hydrochloride, to provide context.[4][5] Standard experimental protocols for determining key physicochemical parameters are detailed, and a plausible synthetic workflow is outlined. Furthermore, given the prevalence of the morpholinoaniline scaffold in modern drug discovery, a representative signaling pathway is discussed to highlight potential biological relevance.
Chemical Identity and Core Properties
This compound is a dihydrochloride salt form of the parent aniline derivative.[1][2] The salt form is often utilized in pharmaceutical development to enhance properties such as solubility and stability compared to the free base.[6][7]
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1226776-91-5 | [1][2][3] |
| Molecular Formula | C11H18Cl2N2O2 | [1] |
| Molecular Weight | 280.07 g/mol | [1] |
| Purity | ≥95% | [1] |
| Synonyms | Benzenamine, 3-methoxy-4-(4-morpholinyl)-, hydrochloride (1:2) | [8] |
Physicochemical Properties
Quantitative experimental data for this compound is not widely available. The following tables summarize the known information and provide data for related compounds to serve as a benchmark.
Table 2.1: Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | Data not available | Data not available | N/A |
| 4-Morpholinoaniline (Free Base) | 132-135 | Data not available | The free base of a related compound.[9] |
| Aniline hydrochloride | 196-198 | 245 | A reference hydrochloride salt of a simple aniline.[5] |
Table 2.2: Solubility
| Compound | Solubility | Conditions |
| This compound | Data not available | N/A |
| Aniline hydrochloride | 1070 g/L | In water at 20 °C.[4] |
Table 2.3: Dissociation Constant (pKa)
| Compound | pKa Value | Notes |
| This compound | Data not available | Expected to have at least two pKa values corresponding to the anilinium ion and the protonated morpholine nitrogen. |
| Aniline hydrochloride | 4.6 | For the anilinium ion (C₆H₅NH₃⁺) at 25 °C.[4] |
Table 2.4: Stability
| Compound | Stability Profile | | :--- | :--- | :--- | | This compound | Storage at room temperature in a dry, sealed container is recommended.[8] As a hydrochloride salt, it is generally expected to be more stable than its free base form.[7] | | Aniline hydrochloride | Stable, but sensitive to air and light (darkens).[5] Incompatible with strong oxidizing agents.[5] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties outlined above.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting range of one to two degrees.[10]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is loaded into a glass capillary tube to a height of 2-3 mm.[10][11] The sample is packed tightly at the sealed end of the tube.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[10]
-
Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent (e.g., purified water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
pKa Determination (Potentiometric Titration)
The ionization constant (pKa) is critical for predicting a drug's behavior in physiological environments.[14][15] Potentiometric titration is a common and reliable method for its determination.[16]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[17]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[16]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.
Synthesis Workflow
A specific, detailed synthesis protocol for this compound is not publicly documented. However, a logical synthesis can be inferred from procedures for analogous compounds like 3-fluoro-4-morpholinoaniline.[18] The general strategy involves nucleophilic aromatic substitution followed by reduction and salt formation.
Potential Biological Relevance and Signaling Pathways
While the specific biological targets of this compound are not defined, the morpholine moiety is a key pharmacophore in many kinase inhibitors.[19][20] In particular, numerous compounds containing a morpholino-pyrimidine or morpholino-quinazoline scaffold are potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[19][20][21][22] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[19][23]
A morpholine-containing inhibitor typically forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to its inhibitory activity.[19] Given its structure, it is plausible that 3-Methoxy-4-morpholinoaniline could serve as a scaffold or intermediate for developing inhibitors targeting this pathway.
Conclusion
This compound is a compound of interest for which detailed public data on physicochemical properties remains sparse. By referencing analogous compounds and employing standardized experimental protocols, researchers can systematically characterize this molecule. Its structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, suggests a promising direction for future investigation in drug discovery and development.
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. This compound | 1226776-91-5 [sigmaaldrich.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 4-吗啉基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijirss.com [ijirss.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-Methoxy-4-morpholinoaniline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxy-4-morpholinoaniline Dihydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar compounds, such as Gefitinib and 4-Morpholinoaniline, to provide well-founded estimations and detailed experimental protocols for its characterization. This guide includes methodologies for determining solubility in various solvents, protocols for forced degradation studies to assess stability, and a discussion of its potential role as a kinase inhibitor within signaling pathways.
Introduction
This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmacologically active molecules, particularly in the area of kinase inhibitors. The morpholine and methoxy substitutions on the aniline ring are common features in compounds designed to interact with the ATP-binding sites of protein kinases. Understanding the physicochemical properties of this intermediate, such as its solubility and stability, is critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide aims to provide a detailed technical resource for researchers by presenting estimated physicochemical data, comprehensive experimental protocols for its determination, and contextual information regarding its potential biological applications.
Physicochemical Properties
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale / Analog Data |
| Water | > 4 mg/mL | Based on the aqueous solubility of Gefitinib hydrochloride, a structurally related morpholinoaniline derivative.[1] Amine hydrochlorides are generally water-soluble.[2] |
| DMSO | > 100 mg/mL | 4-Morpholinoaniline, the parent amine, is highly soluble in DMSO.[3] Gefitinib also shows high solubility in DMSO.[4][5] |
| Ethanol | ~ 0.3 - 1 mg/mL | Gefitinib has limited solubility in ethanol.[4][5] |
| Methanol | Likely limited | Aniline and its derivatives often show moderate to limited solubility in methanol. |
| Chloroform | Soluble | Aniline hydrochloride is soluble in chloroform.[2] |
| Ethyl Acetate | Soluble | The free base, 4-Morpholinoaniline, is soluble in ethyl acetate.[6][7][8] |
Note: The provided solubility values are estimations and should be experimentally verified.
Experimental Protocols
Determination of Aqueous and Solvent Solubility
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH buffers, DMSO, Ethanol, Methanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
Protocol:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Heat source (oven or water bath)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Protocol:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70 °C) for a specified period.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze the samples by HPLC-PDA to separate and quantify the parent compound and any degradation products.
Table 2: Summary of Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60-80 °C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 70 °C | 48 hours |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |
Potential Biological Relevance and Experimental Workflows
Substituted morpholinoanilines are known to act as kinase inhibitors. A prominent example is Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11][12] Given its structural similarities, this compound could be a precursor to compounds targeting similar pathways.
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the potential point of inhibition by a kinase inhibitor.
Caption: EGFR signaling pathway and point of kinase inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening potential kinase inhibitors.
Caption: General workflow for kinase inhibitor screening.
Conclusion
While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization based on the properties of structurally related compounds and established analytical methodologies. The estimated solubility and detailed protocols for its determination, along with the stability-indicating methods, offer a solid starting point for researchers in process development and formulation. Furthermore, the contextualization of its potential role as a precursor to kinase inhibitors, illustrated through signaling pathway and experimental workflow diagrams, provides valuable insights for its application in drug discovery programs. It is imperative that the estimated data presented herein be confirmed through rigorous experimental validation.
References
- 1. Gefitinib hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy Gefitinib hydrochloride from Supplier InvivoChem [invivochem.com]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 7. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]
- 8. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Biological Activity of 3-Methoxy-4-morpholinoaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of 3-methoxy-4-morpholinoaniline derivatives. Extensive literature searches indicate that while the core structure of 3-methoxy-4-morpholinoaniline is of interest, detailed biological activity studies for its direct derivatives are not widely published. However, significant research has been conducted on the closely related 3-fluoro-4-morpholinoaniline derivatives , which serve as a valuable surrogate for understanding the potential therapeutic applications of this chemical class.
This document focuses primarily on the well-documented anticancer properties of these fluoro-analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular mechanisms and workflows. The insights derived from the study of 3-fluoro-4-morpholinoaniline derivatives offer a strong foundation for future research and development of analogous compounds, including the 3-methoxy variants.
Introduction: The 4-Morpholinoaniline Scaffold
The 4-morpholinoaniline scaffold is a recognized pharmacophore in medicinal chemistry, contributing to a diverse range of biological activities. The morpholine moiety often enhances the pharmacokinetic properties of drug candidates. While various substitutions on the aniline ring can modulate the biological effects, this guide will delve into the specific impact of substitutions at the 3-position, with a primary focus on the extensively studied fluoro-derivatives due to the limited availability of data on their methoxy counterparts.
Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives
Recent studies have highlighted the potential of 3-fluoro-4-morpholinoaniline derivatives as potent anticancer agents, particularly against breast cancer.[1][2][3] These compounds have been shown to induce apoptosis-mediated cell death.[1][2][3]
Quantitative In Vitro Cytotoxicity Data
The in vitro cytotoxic activity of novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, designated as NAM-5 and NAM-7, has been evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy mouse embryonic fibroblast cell line (3T3L-1).[1][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| NAM-5 | MCF-7 (Breast Cancer) | 1.811 | Doxorubicin | Similar Activity |
| MDA-MB-231 (Breast Cancer) | 2.143 | Doxorubicin | Similar Activity | |
| 3T3L-1 (Healthy Fibroblast) | - | Doxorubicin | Similar Activity | |
| NAM-7 | MCF-7 (Breast Cancer) | 1.883 | Doxorubicin | Similar Activity |
| MDA-MB-231 (Breast Cancer) | 4.688 | Doxorubicin | Similar Activity | |
| 3T3L-1 (Healthy Fibroblast) | - | Doxorubicin | Similar Activity |
Table 1: In vitro anticancer activity of 3-fluoro-4-morpholinoaniline sulfonamide derivatives.[1][3]
Experimental Protocols
General Synthesis of 3-Fluoro-4-morpholinoaniline Derivatives
Novel morpholine and its sulfonamide derivatives are synthesized from amine derivatives through nucleophilic addition reactions, with reported yields ranging from 70% to 90%.[1][3]
Caption: General synthetic route for 3-fluoro-4-morpholinoaniline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer and normal cell lines are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is a key mechanism of action for these compounds. This can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Apoptosis Induction
Flow cytometry analysis has confirmed that compounds such as NAM-5 and NAM-7 induce apoptosis-mediated cell death in breast cancer cells.[1][2][3]
Caption: Proposed mechanism of action for 3-fluoro-4-morpholinoaniline derivatives.
Broader Context and Future Directions
While specific data on 3-methoxy-4-morpholinoaniline derivatives remains elusive, the significant anticancer activity of the fluoro-analogues provides a strong rationale for their synthesis and evaluation. The substitution of a fluorine atom with a methoxy group can influence various physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, which in turn could modulate the biological activity.
Future research should focus on:
-
The synthesis of a library of 3-methoxy-4-morpholinoaniline derivatives.
-
In vitro screening of these compounds against a panel of cancer cell lines.
-
Head-to-head comparison of the biological activity of 3-methoxy and 3-fluoro analogues to elucidate structure-activity relationships.
-
Investigation of their mechanism of action, including their effects on key signaling pathways involved in cancer progression.
Conclusion
The 4-morpholinoaniline scaffold, particularly with substitutions at the 3-position, represents a promising area for the development of novel anticancer agents. The detailed biological data available for 3-fluoro-4-morpholinoaniline derivatives provides a robust framework for guiding the design and investigation of their 3-methoxy counterparts. The synthesis and biological evaluation of these methoxy derivatives are warranted to explore their therapeutic potential fully.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Methoxy-4-morpholinoaniline dihydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-morpholinoaniline dihydrochloride is a valuable building block in the synthesis of various kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. Its unique structural features, including the methoxy and morpholino groups, can contribute to potent and selective inhibition of key kinases involved in cancer cell proliferation, survival, and metabolism. These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors using this versatile precursor.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.[1] Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[2] Kinase inhibitors designed to target components of this pathway, such as PI3Kα, often incorporate a morpholino-containing scaffold to achieve high potency.
Data Presentation
Table 1: Inhibitory Activity of a Representative Kinase Inhibitor (Analogue 1)
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 5.0 |
| PI3Kβ | 44 |
| PI3Kδ | 3.9 |
| PI3Kγ | 49 |
| mTOR | 15.4 |
Note: The data presented here is for a representative compound, an analogue of ZSTK474, a known pan-PI3K inhibitor with a dimorpholino-s-triazine scaffold. The synthesis of such compounds can be adapted to utilize this compound.
Table 2: Synthetic Reaction Parameters for Analogue 1
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 2,4,6-trichloro-1,3,5-triazine, 3-Methoxy-4-morpholinoaniline, DIPEA, THF, 0 °C to rt | 85 |
| 2 | Second Nucleophilic Aromatic Substitution | Intermediate from Step 1, Morpholine, DIPEA, THF, rt to 60 °C | 78 |
Experimental Protocols
Protocol 1: Synthesis of a 4-(3-Methoxy-4-morpholinophenylamino)-6-morpholino-1,3,5-triazine Derivative (Analogue 1)
This protocol describes a two-step synthesis of a dimorpholino-s-triazine derivative, a common scaffold for PI3K inhibitors.
Materials:
-
This compound
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of 2-chloro-4-(3-methoxy-4-morpholinophenylamino)-6-morpholino-1,3,5-triazine
-
To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-Methoxy-4-morpholinoaniline (1.0 eq, prepared by neutralizing the dihydrochloride salt with a suitable base) and DIPEA (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.
Step 2: Synthesis of 2,4-dimorpholino-6-(3-methoxy-4-morpholinophenylamino)-1,3,5-triazine (Analogue 1)
-
To a solution of the intermediate from Step 1 (1.0 eq) in THF, add morpholine (1.1 eq) and DIPEA (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to yield the target kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the IC50 values of the synthesized inhibitor against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Synthesized kinase inhibitor (Analogue 1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the respective PI3K isoform stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the cellular activity of the synthesized inhibitor by measuring its effect on the phosphorylation of Akt, a downstream target of PI3K.
Materials:
-
Cancer cell line (e.g., MCF7, U87MG)
-
Cell culture medium and supplements
-
Synthesized kinase inhibitor (Analogue 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the synthesized inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the effect of the inhibitor on Akt phosphorylation.
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Caption: General experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Inhibitors Utilizing 3-Methoxy-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. A significant number of these compounds have been developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The dysregulation of EGFR signaling, through overexpression or mutation, is a critical driver in the pathogenesis of numerous cancers, rendering it a key target for therapeutic intervention.
This document provides detailed application notes and experimental protocols for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, with a specific focus on the utilization of 3-Methoxy-4-morpholinoaniline as a key synthetic precursor. The methodologies described herein are based on established synthetic strategies for this class of compounds and are intended to provide a comprehensive guide for researchers in the field.
Signaling Pathway of 4-Anilinoquinazoline Inhibitors
The primary mechanism of action for many 4-anilinoquinazoline derivatives is the competitive inhibition of ATP binding to the kinase domain of EGFR.[2] Ligand binding to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the ATP binding site, 4-anilinoquinazoline inhibitors prevent EGFR autophosphorylation and the activation of these downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth and proliferation.
Experimental Protocols
The synthesis of 4-anilinoquinazoline inhibitors from 3-Methoxy-4-morpholinoaniline typically involves a two-step process: the synthesis of the aniline precursor followed by its reaction with a suitable 4-chloroquinazoline. A general experimental workflow is depicted below.
Protocol 1: Synthesis of 3-Methoxy-4-morpholinoaniline
Materials:
-
1-Fluoro-2-methoxy-4-nitrobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Step 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Step 2: Reduction to 3-Methoxy-4-morpholinoaniline
-
Dissolve the product from Step 1 in ethanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Carry out the reduction using either hydrazine hydrate (5.0 eq) at reflux for 2-4 hours or by hydrogenation with H₂ gas (50 psi) at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-Methoxy-4-morpholinoaniline.
-
Protocol 2: Synthesis of N-(3-methoxy-4-morpholinophenyl)quinazolin-4-amine
Materials:
-
4-Chloroquinazoline
-
3-Methoxy-4-morpholinoaniline
-
Isopropanol (IPA) or n-Butanol
-
Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)
-
Diethyl ether
Procedure:
-
To a microwave vial, add 4-chloroquinazoline (1.0 eq) and 3-Methoxy-4-morpholinoaniline (1.1 eq) in isopropanol or n-butanol.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold isopropanol and then diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient.
-
(Optional) For salt formation, dissolve the purified product in isopropanol and add a solution of HCl in isopropanol. Stir the mixture, and collect the resulting precipitate by filtration.
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
-
Add the recombinant EGFR kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell Proliferation Assay (MTT Assay)
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of 4-anilinoquinazoline inhibitors derived from substituted anilines, including plausible data for the target compound synthesized from 3-Methoxy-4-morpholinoaniline.
Table 1: Synthesis Yields of Intermediates and Final Product
| Compound | Starting Materials | Reaction Conditions | Yield (%) |
| 4-(2-Methoxy-4-nitrophenyl)morpholine | 1-Fluoro-2-methoxy-4-nitrobenzene, Morpholine | K₂CO₃, DMF, 80 °C, 5h | ~85 |
| 3-Methoxy-4-morpholinoaniline | 4-(2-Methoxy-4-nitrophenyl)morpholine | 10% Pd/C, H₂, EtOH, RT, 4h | ~95 |
| N-(3-methoxy-4-morpholinophenyl)quinazolin-4-amine | 4-Chloroquinazoline, 3-Methoxy-4-morpholinoaniline | Microwave, IPA, 140 °C, 20 min | ~75-85 |
Table 2: Characterization Data for N-(3-methoxy-4-morpholinophenyl)quinazolin-4-amine
| Spectroscopic Data | Observed Values (Representative) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.55 (s, 1H), 8.50 (s, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.80 (t, J = 7.5 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 7.5 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 8.5, 2.0 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 3.90 (s, 3H), 3.75 (t, J = 4.5 Hz, 4H), 2.90 (t, J = 4.5 Hz, 4H). |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.5, 154.0, 152.5, 150.0, 149.0, 134.0, 131.0, 128.5, 126.0, 124.0, 122.5, 120.0, 115.0, 110.0, 66.5, 56.0, 51.0. |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₂₀H₂₂N₄O₂: 351.18; found: 351.18. |
Table 3: Biological Activity of Representative 4-Anilinoquinazoline Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| N-(3-methoxy-4-morpholinophenyl)quinazolin-4-amine | EGFR | 10 - 50 | A549 | 0.5 - 2.0 |
| Gefitinib | EGFR | 2 - 37 | A549 | 0.4 - 1.0 |
| Erlotinib | EGFR | 2 | A549 | 0.1 - 0.5 |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | BT474 | 0.18 |
Note: The data for the target compound are representative values based on structurally similar compounds and may vary depending on experimental conditions.
Conclusion
The synthesis of 4-anilinoquinazoline inhibitors using 3-Methoxy-4-morpholinoaniline provides a viable route to potent EGFR inhibitors. The methodologies outlined in these application notes offer a robust framework for the preparation and evaluation of these compounds. The provided protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy. Further optimization of reaction conditions and exploration of structure-activity relationships may lead to the identification of even more potent and selective drug candidates.
References
Application of 3-Methoxy-4-morpholinoaniline in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Methoxy-4-morpholinoaniline as a key building block in the synthesis of potent and selective Phosphoinositide 3-Kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of modern drug discovery.
Introduction
3-Methoxy-4-morpholinoaniline is a valuable synthon in medicinal chemistry, particularly for the construction of heterocyclic scaffolds present in numerous kinase inhibitors. Its unique combination of a reactive aniline group, an electron-donating methoxy group, and a morpholine moiety makes it an ideal starting material for generating libraries of PI3K inhibitors with diverse substitution patterns. The morpholine group, in particular, is a common feature in many PI3K inhibitors, as it can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.
This document will detail the synthetic route to a class of potent PI3K inhibitors based on a 2,4-disubstituted pyrimidine scaffold, utilizing 3-Methoxy-4-morpholinoaniline as a key nucleophile.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Once activated, Akt phosphorylates a plethora of downstream substrates, promoting cell survival, growth, proliferation, and metabolism.
Caption: PI3K Signaling Pathway and Inhibition.
Experimental Protocols
This section provides a representative protocol for the synthesis of a 2,4-disubstituted pyrimidine-5-carbonitrile based PI3K inhibitor using 3-Methoxy-4-morpholinoaniline.
Synthesis of 2,4-dichloro-5-cyanopyrimidine (Intermediate 1)
The synthesis of the key intermediate, 2,4-dichloro-5-cyanopyrimidine, can be achieved from 2,4,6-trichloropyrimidine-5-carbaldehyde.
Materials:
-
2,4,6-trichloropyrimidine-5-carbaldehyde
-
Hydroxylamine hydrochloride
-
Thionyl chloride
-
Solvents (e.g., ethanol, toluene)
Procedure:
-
Oximation: 2,4,6-trichloropyrimidine-5-carbaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime intermediate.
-
Dehydration/Chlorination: The oxime is then treated with a dehydrating and chlorinating agent, such as thionyl chloride, typically at reflux, to yield 2,4-dichloro-5-cyanopyrimidine.[1]
-
Purification: The crude product is purified by crystallization or column chromatography.
Synthesis of 2-chloro-4-(3-methoxy-4-morpholinophenylamino)-5-cyanopyrimidine (Intermediate 2)
Materials:
-
2,4-dichloro-5-cyanopyrimidine (Intermediate 1)
-
3-Methoxy-4-morpholinoaniline
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) and 3-Methoxy-4-morpholinoaniline (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain Intermediate 2.
Synthesis of Final PI3K Inhibitor (e.g., with a second morpholine)
Materials:
-
Intermediate 2
-
Morpholine
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in DMSO, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.
Caption: Synthetic Workflow for a PI3K Inhibitor.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of representative PI3K inhibitors synthesized using morpholine-containing building blocks. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective PI3K isoform by 50%.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| BKM-120 | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - | [1] |
| Compound 17e | 25.1 ± 1.7 | - | 55.6 ± 3.8 | - | [1] |
| Compound 17p | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | [1] |
| ZSTK474 | 5.0 | 20.8 | 3.9 | 10.5 | [2] |
| GDC-0941 | 3 | 33 | 3 | 75 | [3] |
Data presented as mean ± standard deviation where available.
Structure-Activity Relationship (SAR) Insights
The use of 3-Methoxy-4-morpholinoaniline allows for the exploration of structure-activity relationships. Key insights include:
-
Morpholine Moiety: The morpholine group is often crucial for activity, participating in hydrogen bonding with key residues in the PI3K active site.
-
Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the aniline nitrogen, potentially modulating its nucleophilicity and the overall binding affinity of the final inhibitor.
-
Substitution at the 2-position of the Pyrimidine Core: The remaining chloro-substituent on the pyrimidine ring (Intermediate 2) provides a handle for introducing further diversity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a second morpholine group often leads to potent pan-PI3K inhibitors.
Conclusion
3-Methoxy-4-morpholinoaniline is a versatile and valuable building block for the synthesis of novel PI3K inhibitors. The straightforward synthetic accessibility and the potential for diversification make it an attractive starting material for drug discovery programs aimed at targeting the PI3K signaling pathway. The provided protocols and data serve as a foundational guide for researchers in the field to design and synthesize new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant PI3K signaling.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. japsonline.com [japsonline.com]
Application Note: Derivatization of 3-Methoxy-4-morpholinoaniline for the Generation of Focused Compound Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-Methoxy-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the creation of diverse compound libraries. Its electron-rich aniline moiety, coupled with the synthetically tractable morpholine group, offers multiple points for chemical modification. This scaffold is of particular interest as derivatives have been shown to interact with various biological targets, including kinases involved in cell signaling pathways. Libraries based on this core can be rapidly assembled to explore structure-activity relationships (SAR) and identify novel hit compounds for drug discovery programs. This application note provides detailed protocols for the synthesis of the 3-Methoxy-4-morpholinoaniline core and its subsequent derivatization via common and robust chemical transformations to generate a focused library of compounds.
Part 1: Synthesis of the Core Scaffold: 3-Methoxy-4-morpholinoaniline
The synthesis of the core scaffold is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.
Experimental Protocol: Synthesis of 3-Methoxy-4-morpholinoaniline
Step 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine
-
To a solution of 1-chloro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(2-methoxy-4-nitrophenyl)morpholine as a solid.
Step 2: Synthesis of 3-Methoxy-4-morpholinoaniline
-
Suspend the 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq) from Step 1 in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.[1][2]
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude 3-Methoxy-4-morpholinoaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Workflow for the Synthesis of the Core Scaffold
Caption: Workflow for the two-step synthesis of the 3-Methoxy-4-morpholinoaniline scaffold.
Part 2: Derivatization of the Core Scaffold
The primary amino group of 3-Methoxy-4-morpholinoaniline is the key functional handle for diversification. Three robust and widely used reactions for library synthesis are presented: amide bond formation, sulfonamide synthesis, and Buchwald-Hartwig amination.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the core scaffold with a library of diverse carboxylic acids.
Experimental Protocol:
-
In a reaction vial, dissolve the carboxylic acid (1.2 eq) in dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), 1-hydroxybenzotriazole (HOBt, 0.1-1.0 eq), and 4-dimethylaminopyridine (DMAP, 1.0 eq).[3][4]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-Methoxy-4-morpholinoaniline (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or preparative HPLC.
Protocol 2: Sulfonamide Synthesis
This protocol allows for the reaction of the core scaffold with a library of sulfonyl chlorides.
Experimental Protocol:
-
Dissolve 3-Methoxy-4-morpholinoaniline (1.0 eq) in pyridine or a mixture of DCM and triethylamine (TEA, 1.5 eq) at 0 °C.
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol enables the C-N cross-coupling of the core scaffold with a library of aryl halides (bromides or iodides).
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-Methoxy-4-morpholinoaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or RuPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[6][7]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Workflow for Scaffold Derivatization
Caption: Derivatization strategies for the 3-Methoxy-4-morpholinoaniline scaffold.
Part 3: Data Presentation
The following table summarizes representative yields for the derivatization of electron-rich anilines, which are comparable to the 3-Methoxy-4-morpholinoaniline scaffold. Actual yields may vary depending on the specific building blocks used.
| Reaction Type | Building Block Example | Catalyst/Reagent System | Representative Yield (%) | Purity (%) (Post-Purification) |
| Amide Bond Formation | Benzoic Acid | EDC, HOBt, DMAP | 75-95[3] | >95 |
| 4-Chlorobenzoic Acid | HATU, DIPEA | 70-90[8] | >95 | |
| Isobutyric Acid | EDC, HOBt, DMAP | 80-98[3] | >95 | |
| Sulfonamide Synthesis | Benzenesulfonyl Chloride | Pyridine | 85-98[5] | >95 |
| p-Toluenesulfonyl Chloride | TEA, DCM | 90-100[5] | >95 | |
| Methanesulfonyl Chloride | Pyridine | 70-85 | >95 | |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃, XPhos, NaOtBu | 80-95[6] | >95 |
| 1-Bromo-4-methoxybenzene | [Pd(allyl)Cl]₂, t-BuXPhos, NaOtBu | 85-99[7] | >95 | |
| 2-Bromopyridine | Pd(OAc)₂, RuPhos, K₂CO₃ | 65-85 | >95 |
Part 4: Potential Biological Target - PI3K/AKT/mTOR Pathway
Derivatives containing the morpholine moiety have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A compound library based on the 3-Methoxy-4-morpholinoaniline scaffold could be screened against key kinases in this pathway, such as PI3Kα or mTOR, to identify novel therapeutic agents.
PI3K/AKT/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growingscience.com [growingscience.com]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of 3-Methoxy-4-morpholinoaniline Dihydrochloride
Abstract
This application note provides a detailed, scalable, and robust two-step synthesis protocol for the preparation of 3-Methoxy-4-morpholinoaniline dihydrochloride, a key intermediate in pharmaceutical development. The synthesis commences with a nucleophilic aromatic substitution reaction between 4-chloro-2-methoxy-1-nitrobenzene and morpholine to yield 4-(3-methoxy-4-nitrophenyl)morpholine. This intermediate is subsequently reduced via catalytic hydrogenation to afford 3-Methoxy-4-morpholinoaniline, which is then converted to its stable dihydrochloride salt. This protocol is designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and high purity of the final product.
Introduction
3-Methoxy-4-morpholinoaniline and its salts are important building blocks in the synthesis of various biologically active molecules. The reliable and scalable production of this intermediate is crucial for advancing drug discovery and development programs. The protocol outlined herein describes an efficient and well-documented synthetic route that can be adapted for multigram to kilogram scale production. The procedures have been developed to ensure high yields, purity, and operational safety.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary chemical transformations followed by a salt formation step.
Step 1: Synthesis of 4-(3-methoxy-4-nitrophenyl)morpholine
4-chloro-2-methoxy-1-nitrobenzene reacts with morpholine in a nucleophilic aromatic substitution reaction to yield 4-(3-methoxy-4-nitrophenyl)morpholine.
Step 2: Synthesis of 3-Methoxy-4-morpholinoaniline
The nitro group of 4-(3-methoxy-4-nitrophenyl)morpholine is reduced to an amine via catalytic hydrogenation to produce 3-Methoxy-4-morpholinoaniline.
Step 3: Formation of this compound
3-Methoxy-4-morpholinoaniline is treated with hydrochloric acid to form the corresponding dihydrochloride salt.
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-(3-methoxy-4-nitrophenyl)morpholine
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 4-chloro-2-methoxy-1-nitrobenzene | 6627-53-8 | 187.58 g/mol | 100.0 g | 0.533 |
| Morpholine | 110-91-8 | 87.12 g/mol | 139.0 g (139 mL) | 1.60 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 500 mL | - |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 110.5 g | 0.80 |
| Deionized Water | - | - | 2 L | - |
| Ethyl Acetate | 141-78-6 | - | 1 L | - |
| Brine (saturated NaCl solution) | - | - | 500 mL | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methoxy-1-nitrobenzene (100.0 g, 0.533 mol), N,N-dimethylformamide (500 mL), morpholine (139.0 g, 1.60 mol), and potassium carbonate (110.5 g, 0.80 mol).
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 2 L of cold deionized water with stirring.
-
A yellow precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with deionized water (2 x 500 mL).
-
Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
For further purification, the crude solid can be recrystallized from ethanol or isopropanol.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | Yellow to orange solid |
| Expected Yield | 115-125 g (90-98%) |
| Purity (HPLC) | >98% |
Step 2: Scale-Up Synthesis of 3-Methoxy-4-morpholinoaniline
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 4-(3-methoxy-4-nitrophenyl)morpholine | 6950-88-5 | 238.24 g/mol | 100.0 g | 0.42 |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | 5.0 g | - |
| Methanol | 67-56-1 | - | 1 L | - |
| Ammonium Formate | 540-69-2 | 63.06 g/mol | 132.5 g | 2.10 |
| Celite® | 61790-53-2 | - | 20 g | - |
| Dichloromethane | 75-09-2 | - | 500 mL | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-(3-methoxy-4-nitrophenyl)morpholine (100.0 g, 0.42 mol) in methanol (1 L).
-
Carefully add 10% Palladium on Carbon (5.0 g).
-
Add ammonium formate (132.5 g, 2.10 mol) portion-wise to the stirred suspension. The reaction is exothermic, and gentle reflux may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux (around 60-65 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).
-
Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (500 mL) and wash with deionized water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an off-white to pale brown solid.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | Off-white to pale brown solid |
| Expected Yield | 78-85 g (90-97%) |
| Purity (HPLC) | >99% |
Step 3: Preparation of this compound
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 3-Methoxy-4-morpholinoaniline | - | 208.26 g/mol | 80.0 g | 0.384 |
| Isopropanol (IPA) | 67-63-0 | - | 800 mL | - |
| Hydrochloric Acid (37% aqueous) | 7647-01-0 | - | ~70 mL | ~0.845 |
| Diethyl Ether | 60-29-7 | - | 400 mL | - |
Procedure:
-
Dissolve 3-Methoxy-4-morpholinoaniline (80.0 g, 0.384 mol) in isopropanol (800 mL) in a 2 L flask with gentle warming if necessary.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (~70 mL) dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Add diethyl ether (400 mL) to the suspension to facilitate further precipitation.
-
Stir for an additional 30 minutes.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 98-106 g (90-97%) |
| Purity (HPLC) | >99.5% |
| CAS Number | 1226776-91-5 |
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
4-chloro-2-methoxy-1-nitrobenzene is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.
-
Palladium on carbon is flammable when dry; handle the wet catalyst carefully.
-
The hydrogenation reaction can be exothermic; ensure proper temperature control.
-
Concentrated hydrochloric acid is corrosive; handle with extreme care.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described procedures are optimized for high yield and purity, making them suitable for the production of this key intermediate in a research, pilot, or manufacturing setting. Adherence to the outlined protocols and safety precautions will ensure a successful and safe synthesis.
Application Notes and Protocols: The Use of 3-Methoxy-4-morpholinoaniline in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methoxy-4-morpholinoaniline as a valuable fragment in drug discovery, particularly for the development of kinase inhibitors. The protocols outlined below are based on established methodologies in fragment-based drug discovery (FBDD) and are intended to serve as a guide for researchers in the field.
Introduction to 3-Methoxy-4-morpholinoaniline in FBDD
3-Methoxy-4-morpholinoaniline is a versatile chemical scaffold that has demonstrated significant potential in the realm of fragment-based drug discovery. Its morpholine and methoxy-aniline moieties provide a rich pharmacophore that can engage in various interactions with protein targets, making it an attractive starting point for the development of potent and selective inhibitors. The morpholine ring, in particular, is a common feature in many kinase inhibitors, where the oxygen atom can act as a crucial hydrogen bond acceptor.[1]
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity.[2][3] These initial hits are then optimized and grown into more potent, drug-like molecules. The small size and lower complexity of fragments allow for a more efficient exploration of chemical space and often lead to compounds with superior physicochemical properties.[2][3] 3-Methoxy-4-morpholinoaniline, with a molecular weight of 208.26 g/mol , fits well within the "rule of three" often applied for fragment library compounds.[3][4]
The primary application of this fragment and its derivatives has been in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1][5][6][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds derived from or related to the morpholinoaniline scaffold, illustrating the structure-activity relationships that can guide fragment elaboration.
Table 1: In Vitro PI3K Isoform Inhibition Data for ZSTK474 Analogs [6]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | 3.9 | 20.8 | 10.5 | 3.9 |
| 6a (Ethanolamine replacement) | 9.9 | >100 | 26.3 | 9.8 |
| 6b (Diethanolamine replacement) | 3.7 | >100 | 14.6 | 9.8 |
| 6c (Methoxy replacement for hydroxy in 6a) | 12.1 | >1000 | 39.8 | 14.2 |
This table demonstrates the impact of substitutions on the morpholine ring, highlighting the sensitivity of PI3Kβ to modifications.[6]
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivative 15e [9]
| Compound | Target | IC50 (nM) | Cell-based Assay (A375 melanoma) IC50 (µM) |
| 15e | p110α | 2.0 | 0.58 |
This data showcases the high potency achievable with morpholino-containing compounds against specific PI3K isoforms.[9]
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-morpholinoaniline Derivatives
This protocol is a generalized procedure for the synthesis of derivatives based on the common synthetic routes for similar compounds.[10][11]
Materials:
-
Substituted 1,2-difluoro-4-nitrobenzene
-
Morpholine
-
Acetonitrile (refluxing)
-
Iron powder
-
Ammonium chloride
-
Methanol/Water mixture
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve the substituted 1,2-difluoro-4-nitrobenzene in acetonitrile.
-
Add morpholine to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting nitro-intermediate by column chromatography.
-
-
Nitro Group Reduction:
-
Suspend the purified nitro-intermediate in a mixture of methanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture at 70°C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (PI3K)
This protocol describes a typical biochemical assay to determine the IC50 values of compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP (γ-32P-ATP or fluorescently labeled ATP)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the test compound.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and labeled ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated product. For radiolabeled assays, this may involve capturing the product on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control (DMSO-treated cells).
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Methoxy-4-(morpholin-4-yl)aniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-Methoxy-4-morpholinoaniline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methoxy-4-morpholinoaniline derivatives in anticancer research. This class of compounds has garnered significant interest due to its potential to modulate key signaling pathways implicated in oncogenesis, particularly the PI3K/Akt/mTOR pathway. This document outlines the synthesis, mechanism of action, and provides detailed protocols for the evaluation of these derivatives as potential anticancer agents.
Introduction
The 3-methoxy-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target various protein kinases. The morpholine moiety often plays a crucial role in binding to the hinge region of kinase domains, while the substituted aniline core allows for modifications to fine-tune potency, selectivity, and pharmacokinetic properties. Research has demonstrated that derivatives of this scaffold can exhibit significant anti-proliferative activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A predominant mechanism of action for many anticancer compounds bearing the morpholine moiety is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in various human cancers.[4]
Dual inhibition of both PI3K and mTOR can effectively shut down this signaling pathway, making it a compelling strategy for cancer therapy.[2] The 3-methoxy-4-morpholinoaniline derivatives can be designed to fit into the ATP-binding pocket of these kinases, leading to the suppression of downstream signaling events. This results in the inhibition of phosphorylation of key effector proteins like Akt and S6 kinase, ultimately leading to decreased cell proliferation and induction of apoptosis.[4]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of representative morpholinoaniline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of 3-Fluoro-4-morpholinoaniline Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| NAM-5 | MCF-7 (Breast) | 1.811[5][6] |
| MDA-MB-231 (Breast) | 2.143[5][6] | |
| NAM-7 | MCF-7 (Breast) | 1.883[5][6] |
| MDA-MB-231 (Breast) | 4.688[5][6] |
Table 2: IC50 Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 (Liver) Cancer Cells
| Compound | IC50 (µM) |
| 3c | 11.42[7] |
| 3d | 8.50[7] |
| 3e | 12.76[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 3-methoxy-4-morpholinoaniline derivatives are provided below.
Synthesis of 3-Methoxy-4-morpholinoaniline Derivatives
A general synthetic route often involves the nucleophilic aromatic substitution of a suitably activated fluorinated or chlorinated nitrobenzene with morpholine, followed by reduction of the nitro group to the corresponding aniline. Further derivatization of the aniline can then be performed.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 3-Methoxy-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common coupling reactions involving 3-Methoxy-4-morpholinoaniline, a versatile building block in medicinal chemistry. The protocols detailed below are representative examples based on well-established synthetic methodologies for analogous compounds and are intended to serve as a starting point for reaction optimization.
Application Notes: The Role of 3-Methoxy-4-morpholinoaniline in Drug Discovery
The 3-Methoxy-4-morpholinoaniline scaffold is a key constituent in a variety of biologically active molecules, particularly in the development of anticancer agents. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the substituted aniline core provides a versatile handle for various coupling reactions to explore structure-activity relationships (SAR).
Derivatives of morpholinoanilines have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[5] By targeting key kinases in this pathway, such as PI3K and mTOR, compounds derived from 3-Methoxy-4-morpholinoaniline can induce apoptosis and inhibit tumor growth.[6][7] The development of dual PI3K/mTOR inhibitors is a particularly promising strategy in cancer therapy.[2][3]
Experimental Protocols
The following protocols describe common coupling reactions for the derivatization of 3-Methoxy-4-morpholinoaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl morpholinoaniline derivatives.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Representative Protocol: Synthesis of N-(4-methylphenyl)-3-methoxy-4-morpholinoaniline
To a dry Schlenk tube are added Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2 mol%), and a base such as sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with argon. Subsequently, 3-Methoxy-4-morpholinoaniline (1.0 eq.), 4-bromotoluene (1.2 eq.), and anhydrous toluene are added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Methoxy-4-morpholinoaniline | 1.0 eq. |
| 4-bromotoluene | 1.2 eq. |
| Pd₂(dba)₃ | 1 mol% |
| Xantphos | 2 mol% |
| Sodium tert-butoxide | 1.4 eq. |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 70-90% |
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis. The following protocol describes the coupling of 3-Methoxy-4-morpholinoaniline with a carboxylic acid using a standard coupling agent.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling with a carboxylic acid.
Representative Protocol: Synthesis of N-(3-methoxy-4-morpholinophenyl)benzamide
To a solution of benzoic acid (1.2 eq.) and a coupling agent such as HATU (1.2 eq.) in anhydrous DMF is added DIPEA (2.5 eq.). The mixture is stirred at room temperature for 15 minutes. 3-Methoxy-4-morpholinoaniline (1.0 eq.) is then added, and the reaction is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Methoxy-4-morpholinoaniline | 1.0 eq. |
| Benzoic Acid | 1.2 eq. |
| HATU | 1.2 eq. |
| DIPEA | 2.5 eq. |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 h |
| Expected Yield | 80-95% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which would require the synthesis of a halogenated derivative of 3-Methoxy-4-morpholinoaniline first.
Experimental Workflow: Sonogashira Coupling
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification challenges of 3-Methoxy-4-morpholinoaniline dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-Methoxy-4-morpholinoaniline Dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis | Incomplete reaction during the nitro reduction step. | - Ensure complete reduction of the nitro-intermediate by monitoring the reaction by TLC or HPLC. - If using catalytic hydrogenation, ensure the catalyst is active and used in the correct loading. - For metal/acid reductions (e.g., SnCl2/HCl), ensure sufficient equivalents of the reducing agent and acid are used. |
| Loss of product during work-up and extraction. | - 3-Methoxy-4-morpholinoaniline is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 9-10) during extraction with an organic solvent to prevent the formation of the protonated, water-soluble form. | |
| Product is partially soluble in the recrystallization solvent at cold temperatures. | - Test a range of solvent systems for recrystallization. For the free base, a non-polar/polar mixture like ethyl acetate/hexane has been shown to be effective for the similar compound 4-morpholinoaniline.[1] For the dihydrochloride salt, polar solvents like ethanol, methanol, or isopropanol, potentially with the addition of a non-polar anti-solvent, should be evaluated. | |
| Product Discoloration (Pink, Brown, or Dark) | Oxidation of the aniline functional group. Aromatic amines are susceptible to air oxidation. | - Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying. - Store the purified product under an inert atmosphere and protected from light. - The use of antioxidants during purification is generally not recommended as it introduces another impurity. |
| Presence of residual metal catalysts from the reduction step. | - If a metal catalyst (e.g., Pd/C, Raney Nickel) was used, ensure it is thoroughly removed by filtration, for example, through a pad of Celite. | |
| Presence of Impurities in Final Product (Confirmed by NMR/LC-MS) | Unreacted 4-methoxy-2-nitro-1-morpholinobenzene (nitro-intermediate). | - The nitro-intermediate is less polar than the desired aniline. It can be removed by column chromatography on silica gel. - Optimize the reduction reaction to ensure complete conversion. |
| Starting materials from the initial nucleophilic aromatic substitution. | - These are typically more polar or have different acid-base properties and can be removed by a standard aqueous work-up and extraction. | |
| Byproducts from the reduction step. | - The nature of byproducts depends on the reduction method used. Column chromatography is the most general method for their removal. | |
| Difficulty in Forming the Dihydrochloride Salt | Insufficient or excess hydrochloric acid. | - Use a stoichiometric amount of HCl (2 equivalents). Anhydrous HCl in a suitable solvent (e.g., diethyl ether or isopropanol) is preferred to avoid introducing water. |
| Presence of water. | - Ensure the free base is anhydrous before attempting salt formation. Water can interfere with crystallization. | |
| Oily Product Instead of Crystalline Solid | Presence of solvent or other impurities. | - Ensure all residual solvent is removed under high vacuum. - If impurities are present, further purification of the free base by column chromatography or recrystallization is necessary before attempting salt formation again. |
| Incorrect solvent for precipitation/crystallization. | - If the dihydrochloride salt is soluble in the reaction solvent, an anti-solvent may be needed to induce precipitation. Common choices include diethyl ether, hexane, or ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 3-Methoxy-4-morpholinoaniline, and what are the expected impurities?
A1: The most probable synthetic pathway involves a two-step process:
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Nucleophilic Aromatic Substitution: Reaction of a disubstituted benzene, such as 1,4-dichloro-2-methoxybenzene or a related compound with a suitable leaving group, with morpholine to form 4-(4-chloro-3-methoxyphenyl)morpholine.
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Reduction of a Nitro Group: A more common route, analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline, involves the reaction of a suitable nitro-aromatic precursor with morpholine, followed by the reduction of the nitro group to an amine.
Based on this, the primary impurities to anticipate are:
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Unreacted starting materials.
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The nitro-intermediate, 4-(3-methoxy-4-nitrophenyl)morpholine.
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Byproducts from the reduction of the nitro group.
Q2: What is a recommended general procedure for the purification of the free base, 3-Methoxy-4-morpholinoaniline, before conversion to the dihydrochloride salt?
A2: A general procedure involves the following steps:
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Aqueous Work-up: After the reaction is complete, perform an aqueous work-up. If the reaction was conducted under acidic conditions, neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the aqueous layer is basic (pH > 9).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate, dichloromethane, or chloroform.
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Washing: Wash the combined organic layers with brine to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Chromatography (Optional): If significant impurities remain, purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point for the elution of anilines.
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Recrystallization (Optional): For the closely related 4-morpholinoaniline, recrystallization from a mixture of ethyl acetate and hexane has been reported to yield a pure solid.[1] This or a similar solvent system can be attempted for 3-Methoxy-4-morpholinoaniline.
Q3: How do I prepare the dihydrochloride salt from the purified free base?
A3: To prepare the dihydrochloride salt:
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Dissolve the purified 3-Methoxy-4-morpholinoaniline free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or methanol).
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Slowly add exactly two equivalents of a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) with stirring.
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The dihydrochloride salt should precipitate out of the solution. If it does not, you may need to add an anti-solvent (like hexane or ethyl acetate) or reduce the volume of the solvent.
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Collect the solid by filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under vacuum.
Q4: My purified this compound is unstable and discolors over time. How can I improve its stability?
A4: The aniline functional group is prone to oxidation, which can cause discoloration. To enhance stability:
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Ensure High Purity: Residual impurities, especially metal catalysts from a reduction step, can accelerate degradation. Ensure the preceding purification steps are thorough.
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Thorough Drying: Remove all traces of solvent, as they can promote degradation. Drying under high vacuum is recommended.
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Proper Storage: Store the final product in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. Storing at a reduced temperature (e.g., in a refrigerator or freezer) can also slow down decomposition.
Experimental Protocols
Protocol 1: General Purification of 3-Methoxy-4-morpholinoaniline (Free Base) by Acid-Base Extraction
This protocol is a general method for removing non-basic impurities from a crude reaction mixture containing an aniline derivative.
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Transfer the solution to a separatory funnel.
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Extract the organic solution with 1 M HCl (aq). The basic aniline will move into the aqueous phase as its hydrochloride salt, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
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Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
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Cool the aqueous layer in an ice bath and make it basic (pH > 9) by the slow addition of a concentrated base solution (e.g., 4 M NaOH).
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Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization of a Morpholinoaniline Derivative
This protocol is based on the purification of 4-morpholinoaniline and can be adapted for 3-Methoxy-4-morpholinoaniline.[1]
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Dissolve the crude 3-Methoxy-4-morpholinoaniline in a minimal amount of hot ethyl acetate.
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If there are insoluble impurities, perform a hot filtration.
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Slowly add hexane to the hot solution until it just begins to turn cloudy.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate/hexane mixture.
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Dry the crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
References
Optimizing reaction conditions for 3-Methoxy-4-morpholinoaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Methoxy-4-morpholinoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-Methoxy-4-morpholinoaniline?
A1: Two primary synthetic routes are commonly employed for the synthesis of 3-Methoxy-4-morpholinoaniline:
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Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is a two-step process that involves the reaction of a substituted nitrobenzene with morpholine, followed by the reduction of the nitro group to an aniline. A common starting material is 4-chloro-2-methoxy-1-nitrobenzene.
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Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This is typically a one-step reaction where a substituted haloaniline, such as 4-bromo-2-methoxyaniline, is coupled with morpholine in the presence of a palladium catalyst and a suitable ligand.[1]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors:
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Starting Material Availability: Route A may be preferable if the corresponding nitroaromatic compound is more readily available or less expensive than the haloaniline required for Route B.
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Scalability: For larger scale synthesis, the cost of the palladium catalyst and ligands in Route B might be a significant consideration.
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Functional Group Tolerance: The Buchwald-Hartwig amination (Route B) is known for its excellent functional group tolerance.[2] If your starting materials contain sensitive functional groups, this might be the more suitable option. The reduction step in Route A (e.g., using catalytic hydrogenation) can sometimes affect other functional groups.
Q3: My 3-Methoxy-4-morpholinoaniline product is discolored (pink, purple, or brown). What is the cause and how can I purify it?
A3: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. To obtain a pure, colorless product, consider the following purification techniques:
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Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can effectively remove colored impurities.[3]
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Column Chromatography: Silica gel column chromatography is a highly effective method for purifying anilines.
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Steam Distillation: For larger quantities, steam distillation can be an effective method for purifying aniline derivatives.[4]
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Treatment with Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can help to remove colored impurities before filtration and final purification.
To prevent discoloration during storage, it is recommended to store 3-Methoxy-4-morpholinoaniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Methoxy-4-morpholinoaniline.
Route A: Nucleophilic Aromatic Substitution (SNAr) and Reduction
Problem 1: Low yield in the SNAr reaction between 4-chloro-2-methoxy-1-nitrobenzene and morpholine.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. |
| Inappropriate Solvent | Ensure the solvent can dissolve the reactants and is suitable for the reaction temperature. Aprotic polar solvents like DMSO or DMF are often effective. |
| Base is not strong enough or is insoluble | Consider using a stronger base like potassium carbonate or cesium carbonate. Ensure the base is finely powdered to maximize surface area. |
| Poor Leaving Group | If using a chloro-substituted starting material, consider switching to a fluoro-substituted analogue, as fluoride is a better leaving group in SNAr reactions.[5] |
Problem 2: Incomplete reduction of the nitro group.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Inactivity (for catalytic hydrogenation) | Ensure the palladium on carbon (Pd/C) catalyst is fresh. If the catalyst is old, it may be poisoned. Increase the catalyst loading. |
| Insufficient Hydrogen Pressure (for catalytic hydrogenation) | Increase the hydrogen pressure. Typical pressures range from atmospheric to 50 psi.[3] |
| Incorrect Reducing Agent (for chemical reduction) | If using a metal/acid combination (e.g., Sn/HCl or Fe/NH₄Cl), ensure the reagents are of good quality and used in sufficient stoichiometric excess.[5] |
| Reaction Time is too short | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Route B: Buchwald-Hartwig Amination
Problem 3: Low or no yield in the Buchwald-Hartwig amination.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst/Ligand Combination | The choice of palladium precursor and phosphine ligand is critical and substrate-dependent.[6] For electron-rich anilines, bulky, electron-rich ligands like XPhos or SPhos often give good results.[7] |
| Base Incompatibility | Strong bases like sodium tert-butoxide are common but can be incompatible with base-sensitive functional groups.[6] Weaker bases like cesium carbonate or potassium phosphate offer broader functional group tolerance.[6] |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen.[6] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents before use. |
| Impure Starting Materials | Impurities in the aryl halide or amine can poison the catalyst. Ensure all starting materials are pure. |
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of 4-(2-methoxy-4-nitrophenyl)morpholine
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To a solution of 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(2-methoxy-4-nitrophenyl)morpholine.
Step 2: Synthesis of 3-Methoxy-4-morpholinoaniline
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Suspend 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq) in ethanol.
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Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.
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Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-Methoxy-4-morpholinoaniline.
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Purify the crude product by column chromatography or recrystallization.
Route B: Buchwald-Hartwig Amination
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To an oven-dried flask, add 4-bromo-2-methoxyaniline (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add anhydrous, degassed toluene via syringe.
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Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of SNAr Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 100 | 24 | 75 |
| 2 | K₂CO₃ | DMSO | 120 | 12 | 92 |
| 3 | Cs₂CO₃ | DMSO | 120 | 12 | 95 |
| 4 | K₂CO₃ | DMF | 120 | 12 | 88 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 94 |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 89 |
| 3 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 91 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |
Visualizations
References
Technical Support Center: Synthesis of 3-Methoxy-4-morpholinoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-4-morpholinoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3-Methoxy-4-morpholinoaniline?
A1: The most prevalent synthetic strategies involve a two-step process:
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Nucleophilic Aromatic Substitution (SNAr): This step introduces the morpholine moiety onto an activated aromatic ring. A common starting material is a 4-substituted-2-nitroanisole, where the substituent at the 4-position is a good leaving group, such as fluorine or chlorine. Morpholine acts as the nucleophile, displacing the leaving group.
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Nitro Group Reduction: The nitro group of the resulting 4-morpholino-3-methoxynitrobenzene intermediate is then reduced to the corresponding aniline. Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or chemical reduction (e.g., using iron in acetic acid or iron with ammonium chloride).[1][2]
Q2: What are the potential side products in the synthesis of 3-Methoxy-4-morpholinoaniline?
A2: Side products can arise from both the nucleophilic aromatic substitution and the nitro reduction steps.
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From Nucleophilic Aromatic Substitution:
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Incomplete Reaction: Unreacted 4-substituted-2-nitroanisole may remain.
-
Di-substituted Products: While less common with morpholine, over-reaction leading to di-substituted products could occur under harsh conditions, though this is not typically reported for this specific synthesis.
-
Hydrolysis of Starting Material: If water is present in the reaction mixture, the starting material might hydrolyze, especially under basic conditions, to form 2-nitro-4-hydroxyanisole.
-
-
From Nitro Group Reduction:
-
Incomplete Reduction: The intermediate nitro compound, 4-morpholino-3-methoxynitrobenzene, may not be fully reduced.
-
Formation of Intermediates: Depending on the reducing agent and reaction conditions, intermediates such as the corresponding hydroxylamine, nitroso, azo, or azoxy compounds can be formed. For instance, the use of certain metal hydrides on aromatic nitro compounds can lead to azo compounds.
-
Dehalogenation: If the starting material for the SNAr reaction was a chloro- or bromo-substituted nitrobenzene and the reduction is carried out via catalytic hydrogenation, dehalogenation of any unreacted starting material could occur.
-
Q3: How can I purify the final 3-Methoxy-4-morpholinoaniline product?
A3: Purification is typically achieved through recrystallization. Common solvent systems include aqueous ethanol or mixtures of ethyl acetate and hexane.[3][4] Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the Nucleophilic Aromatic Substitution (SNAr) step. | 1. Incomplete reaction. 2. Inactive starting material. 3. Suboptimal reaction temperature. 4. Presence of moisture. | 1. Increase reaction time or temperature. Monitor the reaction by TLC or HPLC to determine the optimal endpoint. 2. Check the purity of the starting materials. 3. Optimize the reaction temperature. For SNAr, higher temperatures generally favor the reaction. 4. Ensure all reagents and solvents are dry. |
| Presence of multiple spots on TLC after the nitro reduction step. | 1. Incomplete reduction. 2. Formation of reduction intermediates (hydroxylamine, azo, etc.). 3. Degradation of the product. | 1. Increase the amount of reducing agent or the reaction time. Ensure the catalyst (if used) is active. 2. Optimize the reaction conditions (temperature, pressure for hydrogenation, choice of reducing agent). For example, using iron in a slightly acidic medium can be a milder alternative to catalytic hydrogenation.[2] 3. Ensure the work-up procedure is not too harsh. Aromatic amines can be sensitive to oxidation. |
| Product is dark in color. | Oxidation of the aniline product. | 1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Store the final product under an inert atmosphere and protected from light. |
| Difficulty in removing the catalyst after hydrogenation. | Fine catalyst particles passing through the filter. | 1. Use a finer filter medium, such as Celite or a membrane filter. 2. Allow the catalyst to settle completely before filtration. |
Quantitative Data
Table 1: Reported Yields for the Synthesis of 3-Methoxy-4-morpholinoaniline and Related Compounds
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Nitro Reduction | 4-(2-fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl, Methanol/Water, 70°C | 3-fluoro-4-morpholinoaniline | - | - | [1] |
| Nitro Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron, Acetic acid, 50-60°C | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77 | - | [2] |
| Nitro Reduction | 4-(4-nitrophenyl)morpholine | 5% Pd/C, H2 (50 psi), Methanol/Ammonia | 4-morpholinoaniline | 70 | - | [3] |
| Nitro Reduction | 3-fluoro-4-morpholinyl nitrobenzene | Raney Nickel, H2 | 3-fluoro-4-morpholinyl aniline | 85 | 99.5 (HPLC) | [4] |
Note: Data for the direct synthesis of 3-Methoxy-4-morpholinoaniline with specific side product quantification is limited in the public domain. The provided data is for analogous reactions and serves as a general reference.
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-4-morpholinoaniline (Analogous to 3-Methoxy-4-morpholinoaniline)
-
Step 1: Nucleophilic Aromatic Substitution A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated under neat conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[1]
-
Step 2: Nitro Group Reduction To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of methanol and water, iron powder and ammonium chloride are added. The mixture is heated to 70°C. After completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the product is extracted and purified.[1]
Protocol 2: Synthesis of 4-morpholinoaniline
-
Step 1: Nucleophilic Aromatic Substitution This step is assumed to be the synthesis of 4-(4-nitrophenyl)morpholine from a suitable starting material like 1-chloro-4-nitrobenzene and morpholine.
-
Step 2: Nitro Group Reduction 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) is suspended in methanol (130 mL) and a 2M solution of ammonia in methanol (70 mL). To this suspension, 1 mL of water and 100 mg of 5% palladium on carbon catalyst are added. The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure for 1 hour. After the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to give 4-morpholinoaniline as a light purple solid (6.2 g, 70% yield).[3]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 3-Methoxy-4-morpholinoaniline.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
Preventing demethylation of 3-Methoxy-4-morpholinoaniline during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methoxy-4-morpholinoaniline. The primary focus is on preventing the undesired demethylation of the methoxy group, a common side reaction that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is demethylation and why is it a problem in the synthesis of 3-Methoxy-4-morpholinoaniline?
A1: Demethylation is a chemical reaction that removes the methyl group (–CH₃) from the methoxy (–OCH₃) substituent on the aromatic ring, converting it into a hydroxyl group (–OH). In the synthesis of 3-Methoxy-4-morpholinoaniline, this side reaction leads to the formation of 3-Hydroxy-4-morpholinoaniline as an impurity. This reduces the yield of the desired product and necessitates additional purification steps, increasing time and cost.
Q2: What are the common causes of demethylation during the synthesis of aromatic methoxy compounds?
A2: Demethylation of aryl methyl ethers is typically caused by:
-
Strong Brønsted acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI), especially at elevated temperatures, can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the corresponding halide ion.[1][2]
-
Lewis acids: Strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and aluminum bromide (AlBr₃) can coordinate to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[1] BBr₃ is a particularly potent reagent for this purpose.
-
Strong nucleophiles: Certain strong nucleophiles, like thiolates (e.g., ethanethiolate), can induce demethylation through a nucleophilic substitution mechanism.[2]
Q3: How does the aniline functional group in 3-Methoxy-4-morpholinoaniline influence the risk of demethylation?
A3: The amino group (–NH₂) of the aniline is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the molecule more susceptible to electrophilic attack. In strongly acidic media, the amino group will be protonated to form an ammonium salt (–NH₃⁺). This ammonium group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but can also influence the stability of the methoxy group under certain conditions. More importantly, the free amino group can react with various reagents used in subsequent synthetic steps, potentially leading to unwanted side reactions if not protected.
Q4: What are protecting groups and how can they help prevent demethylation?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation.[3] In the context of 3-Methoxy-4-morpholinoaniline synthesis, the aniline nitrogen can be protected, for example, as an acetamide or a trifluoroacetamide. This protection serves two main purposes:
-
It reduces the activating effect of the amino group, allowing for more controlled reactions on the aromatic ring if needed.
-
It prevents the amino group itself from reacting with acidic or other harsh reagents that might be used in the synthesis, thereby indirectly reducing the likelihood of reaction conditions that could also cause demethylation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 3-Hydroxy-4-morpholinoaniline impurity. | Use of strong acids (e.g., concentrated HCl, H₂SO₄) in subsequent reaction steps or during workup at elevated temperatures. | - Use milder acidic conditions or perform reactions at lower temperatures. - Consider protecting the aniline group before subjecting the molecule to harsh acidic conditions. - During workup, neutralize acidic solutions promptly and at low temperatures. |
| Low yield of 3-Methoxy-4-morpholinoaniline, with a complex mixture of byproducts. | The reaction conditions are too harsh, leading to both demethylation and other side reactions. The free aniline may be reacting with other components. | - Protect the aniline group with an appropriate protecting group (e.g., acetyl or trifluoroacetyl) before proceeding with further transformations. - Optimize reaction parameters such as temperature, reaction time, and choice of reagents to be milder. |
| Demethylation observed during a reaction intended to modify another part of the molecule. | The reagents used are incompatible with the methoxy group. For example, some Lewis acidic catalysts can induce demethylation. | - Screen for alternative catalysts or reagents that are known to be compatible with aryl methyl ethers. - If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature. |
Quantitative Data on Demethylation
| Substrate | Reagent/Conditions | Product | Yield of Demethylated Product | Reference |
| 1,2-Dimethoxybenzene | AlCl₃ (2.5 eq.), Dimethyl sulfide, CH₂Cl₂, 0°C, 24h | Guaiacol | ~30% | [1] |
| 2-Bromo-6-methoxyphenol | BBr₃ (1 eq.), CH₂Cl₂, 0°C to RT, overnight | 3-Bromobenzene-1,2-diol | 98% | [1] |
| 1,2,3-Trimethoxybenzene | ZrCl₄ (catalyst), CH₂Cl₂, RT, 12-72h | 2,6-Dimethoxyphenol | 85% | [4] |
| 2-Naphthyl, 3',4',5'-trimethoxy benzoate | AlCl₃ (1.0 g), CH₂Cl₂, RT, 30 min | 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | 74.6% | [5] |
| 2-Naphthyl, 3',4',5'-trimethoxy benzoate | AlBr₃ (0.5-1.0 g), CH₂Cl₂, 25°C, 50 min | 2-Naphthyl, 4'-hydroxy, 3',5'-dimethoxy benzoate | 34% | [5] |
Note: This data is for analogous compounds and should be used as a general guide. The reactivity of 3-Methoxy-4-morpholinoaniline may differ.
Experimental Protocols
A plausible synthetic route to 3-Methoxy-4-morpholinoaniline involves a nucleophilic aromatic substitution followed by a reduction. To prevent demethylation, especially if further synthetic steps are required under acidic conditions, protection of the aniline is recommended.
Proposed Synthesis of 3-Methoxy-4-morpholinoaniline
Step 1: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine
This step involves the nucleophilic aromatic substitution of a suitable starting material like 1-chloro-3-methoxy-4-nitrobenzene or 1-fluoro-3-methoxy-4-nitrobenzene with morpholine.
-
Reagents:
-
1-Fluoro-3-methoxy-4-nitrobenzene
-
Morpholine (2-3 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure:
-
To a solution of 1-fluoro-3-methoxy-4-nitrobenzene in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water.
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The product, 4-(3-Methoxy-4-nitrophenyl)morpholine, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Step 2: Reduction of the Nitro Group to Synthesize 3-Methoxy-4-morpholinoaniline
This step involves the reduction of the nitro group to an amine.
-
Reagents:
-
4-(3-Methoxy-4-nitrophenyl)morpholine
-
Iron powder (Fe) and Ammonium chloride (NH₄Cl) or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Ethanol (EtOH) and water as solvent for the Fe/NH₄Cl reduction.
-
-
Procedure (using Fe/NH₄Cl):
-
Suspend 4-(3-Methoxy-4-nitrophenyl)morpholine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Methoxy-4-morpholinoaniline.
-
The product can be purified by recrystallization or column chromatography.
-
Protocol for Aniline Protection to Prevent Demethylation
If subsequent reactions require harsh acidic conditions, the aniline should be protected.
Acetylation of 3-Methoxy-4-morpholinoaniline:
-
Reagents:
-
3-Methoxy-4-morpholinoaniline
-
Acetic anhydride (1.1-1.5 equivalents)
-
Pyridine or sodium acetate as a base
-
Dichloromethane (DCM) or acetic acid as solvent
-
-
Procedure:
-
Dissolve 3-Methoxy-4-morpholinoaniline in DCM and cool the solution to 0 °C.
-
Add pyridine, followed by the slow addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.
-
Deprotection of the Acetyl Group:
-
Reagents:
-
N-(3-Methoxy-4-morpholinophenyl)acetamide
-
Aqueous HCl or NaOH
-
Ethanol as a co-solvent
-
-
Procedure:
-
Dissolve the acetylated compound in ethanol.
-
Add a solution of aqueous HCl or NaOH.
-
Heat the mixture to reflux until deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (if acidic deprotection was used) or an acid (if basic deprotection was used).
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain 3-Methoxy-4-morpholinoaniline.
-
Visualizations
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 5. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Stability of 3-Methoxy-4-morpholinoaniline dihydrochloride in different solvents
This technical support center provides guidance on the stability, handling, and analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture. For optimal stability, storage at 2-8°C or frozen is preferable. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, which is a common degradation pathway for aniline derivatives.[1]
Q2: I am observing discoloration (e.g., yellowing or browning) of the solid compound. What is the likely cause and how can I prevent it?
A2: Discoloration of aniline derivatives is often a sign of oxidation or polymerization upon exposure to air and light.[1] To mitigate this, always handle the compound in a controlled environment with minimal exposure to atmospheric oxygen and light. Storing in amber vials or containers wrapped in aluminum foil can prevent photodegradation. If discoloration is observed, it is advisable to repurify the compound before use if the purity is critical for the experiment.
Q3: My compound is a dihydrochloride salt. How does this affect its solubility and stability in different solvents?
A3: The dihydrochloride salt form of an amine generally enhances its solubility in aqueous and polar protic solvents compared to the free base.[2][3] Aniline hydrochloride salts are typically soluble in water.[4][5] However, the pH of the solution is a critical factor for both solubility and stability. In acidic solutions, the amine will be protonated, enhancing its solubility in aqueous media. Conversely, in basic solutions, the free base will be formed, which may have lower aqueous solubility. The stability of aniline derivatives can also be pH-dependent, with potential for accelerated degradation under strongly acidic or basic conditions.[6][7]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation can occur at the aniline or morpholine moieties. The aniline group is susceptible to oxidation, leading to the formation of colored impurities and polymeric materials. The morpholine ring, in some biological systems and under certain chemical conditions, can undergo ring-opening degradation.[8][9] Hydrolysis of the methoxy group under harsh acidic conditions is also a possibility.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Peak Tailing in Reversed-Phase HPLC
-
Potential Cause: The basic amine group of the aniline can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[10] This secondary interaction leads to poor peak shape.
-
Recommended Actions:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or a similar column to minimize exposed silanol groups.[10]
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the aniline nitrogen, reducing its interaction with the stationary phase.[10]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape by masking the active silanol sites.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Fluctuations in column temperature, mobile phase composition, or inadequate column equilibration can lead to shifts in retention time.[11]
-
Recommended Actions:
-
Use a Column Oven: Maintain a constant and controlled column temperature.[11]
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12]
-
Thoroughly Equilibrate the Column: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.
-
Issue 3: Appearance of Ghost Peaks
-
Potential Cause: Ghost peaks can arise from impurities in the mobile phase, sample carryover from previous injections, or degradation of the compound in the autosampler.
-
Recommended Actions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for mobile phase preparation.
-
Implement a Needle Wash Protocol: Use a strong solvent in the autosampler's needle wash to prevent carryover.
-
Analyze Samples Promptly: To avoid degradation in the sample vial, analyze samples as soon as possible after preparation. If delays are unavoidable, store the vials at a low temperature (e.g., 4°C).
-
Solubility and Stability in Solution
Issue: Formation of Precipitate in Solution Over Time
-
Potential Cause: This could be due to polymerization of the aniline derivative, formation of an insoluble degradation product, or a change in pH affecting solubility.[1]
-
Recommended Actions:
-
Prepare Solutions Freshly: For best results, prepare solutions of this compound immediately before use.
-
Control Solution pH: If compatible with the experimental design, buffer the solution to maintain a pH where the compound is most stable and soluble. For many anilines, a slightly acidic to neutral pH is often preferred.[1]
-
Filter Before Use: If a precipitate is observed in a stock solution, filter it through a suitable syringe filter (e.g., 0.22 µm) before use to avoid introducing particulates into the experiment or analytical instrument.
-
Data Presentation
Table 1: General HPLC Parameters for Analysis of Aniline Derivatives
| Parameter | Typical Condition | Rationale |
| Column | C18, End-capped, 3-5 µm | Provides good retention for aromatic compounds and minimizes peak tailing.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Maintains an acidic pH to ensure good peak shape for basic analytes.[10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Detection | UV, ~240-260 nm | Aromatic amines typically have strong UV absorbance in this range. |
| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times.[11] |
Table 2: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause(s) | Recommended Mitigation Strategies |
| Discoloration (Solid) | Oxidation, Photodegradation, Polymerization | Store under inert gas, protect from light (amber vials), store at low temperature.[1] |
| Degradation in Solution | Unfavorable pH, Presence of Oxidizing Agents, Incompatible Solvent | Prepare solutions fresh, buffer to a suitable pH, use high-purity solvents. |
| Precipitation | Poor Solubility, Polymerization, Degradation | Verify solubility in the chosen solvent system, prepare fresh solutions, filter before use. |
| Inconsistent Analytical Results | On-column Degradation, Instability in Mobile Phase | Use a mobile phase with an appropriate pH, analyze samples promptly after preparation. |
Experimental Protocols
Protocol: General Stability Assessment under Forced Degradation
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period.
-
Cool, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Keep at room temperature for a defined period, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid to prepare a solution at a known concentration for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[13][14]
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.[14]
-
Analyze both the exposed and control samples after a defined duration of light exposure.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method (e.g., using the parameters in Table 1). Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Hypothesized Degradation Pathways.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
Degradation pathways of morpholinoaniline compounds under acidic or basic conditions
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This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of morpholinoaniline compounds under various stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for morpholinoaniline-containing drugs under forced degradation conditions?
A1: Morpholinoaniline compounds, such as the oncology drugs Gefitinib and Lapatinib, are susceptible to degradation under acidic, basic, and oxidative stress conditions.[1] The most significant degradation is typically observed under acid and base hydrolysis.[2][3] Hydrolysis and oxidation are the main degradation pathways.[1] Under acidic and basic conditions, the quinazoline core, a common feature in this class of molecules, can be a primary target for degradation.[1]
Q2: What are the expected degradation products?
A2: Degradation can lead to a variety of products. For instance, in studies with Gefitinib, one prominent degradant was identified under both acid and base stress.[2][3] For Lapatinib, mass spectrometry has been used to identify various products formed through oxidation and hydrolysis.[1] While a complete library of degradation products is not always publicly available, metabolic pathways, which can sometimes mirror degradation pathways, involve reactions like hydroxylation, dealkylation, and dehalogenation.[4] The specific products will depend on the exact structure of the morpholinoaniline compound and the stress conditions applied.
Q3: How do experimental conditions influence the degradation profile?
A3: The extent and type of degradation are highly dependent on the experimental conditions. Key factors include:
-
pH: Significant degradation is often observed in both acidic (e.g., 0.1 M to 1.0 M HCl) and basic (e.g., 0.1 M to 1.0 M NaOH) conditions.[2][5]
-
Temperature: Elevated temperatures (e.g., 50-80°C) can accelerate hydrolysis and other degradation reactions.[3][5]
-
Time: The duration of exposure to stress conditions directly impacts the percentage of degradation.
-
Oxidizing Agents: While some compounds may be relatively stable, others can degrade in the presence of agents like hydrogen peroxide.[6]
-
Light: Photolytic degradation can occur upon exposure to UV light, which is why many stability studies are conducted in the dark or using amber glassware.[1][7]
Troubleshooting Guide
Q4: My degradation study shows significantly more (or less) degradation than the 5-20% target recommended by the ICH. What should I do?
A4: Achieving a target degradation of 5-20% is ideal for validating stability-indicating methods.[8]
-
If degradation is too high (>20%): The stress conditions are likely too harsh. Consider reducing the exposure time, lowering the temperature, or using a lower concentration of the acid, base, or oxidizing agent.[9] Overly harsh conditions can lead to secondary degradation products that may not be relevant to real-world stability.[9]
-
If degradation is too low (<5%): The conditions may be too mild. You can increase the severity by extending the exposure time, raising the temperature (e.g., in 10°C increments), or increasing the concentration of the stressor.[5][10] For some highly stable molecules, achieving significant degradation may be difficult without employing extreme and potentially irrelevant conditions.
Q5: I am seeing spurious or unexpected peaks in my HPLC chromatogram. How can I troubleshoot this?
A5: Spurious peaks can arise from several sources.
-
Contamination: Ensure you are using high-purity HPLC-grade solvents and reagents. Filter all mobile phases and samples before use.[1] Run a blank (mobile phase injection) to check for contamination in the system or solvent.
-
Carryover: An intense peak from a previous injection can "carry over" into the next run. Implement a robust needle wash protocol and inject a blank after a highly concentrated sample to check for carryover.[1]
-
Excipient Degradation: If analyzing a formulated drug product, the excipients themselves may degrade and produce peaks. Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient, API) under the same stress conditions to identify excipient-related degradants.[10]
Q6: I'm having trouble separating the parent drug peak from the degradation product peaks in my HPLC analysis. What are my options?
A6: Poor resolution is a common challenge in developing stability-indicating methods.[9]
-
Method Optimization: Adjusting the mobile phase composition is the first step. Modifying the ratio of organic solvent to aqueous buffer, changing the pH of the buffer, or trying a different organic solvent (e.g., acetonitrile vs. methanol) can significantly alter selectivity.
-
Gradient Elution: If an isocratic method is insufficient, developing a gradient elution method, where the mobile phase composition changes over the course of the run, can often resolve closely eluting peaks.
-
Column Chemistry: Switch to a different column with an alternative stationary phase (e.g., C8, Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.
-
Temperature Control: Using a column oven ensures a stable and reproducible retention time and can sometimes improve peak shape and resolution.[1]
Experimental Protocols & Data
Protocol: General Forced Hydrolysis Study
This protocol outlines a typical procedure for investigating the degradation of a morpholinoaniline compound under acidic and basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[8]
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 1.0 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.
-
Heat the solution under reflux at 60°C for a specified time (e.g., 4-8 hours).
-
After cooling, carefully neutralize the solution with an appropriate volume of 1.0 M NaOH.[1]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 1.0 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.5 M NaOH.
-
Heat the solution under reflux at 60°C for a specified time.
-
After cooling, neutralize the solution with an appropriate volume of 1.0 M HCl.[1]
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the stressed samples, a non-stressed control sample, and a blank using a validated stability-indicating HPLC method, typically with UV or DAD detection. Mass spectrometry (LC-MS) is often used to identify the structures of the resulting degradants.[11]
Table 1: Example Forced Degradation Data for Morpholinoaniline Analogs
| Stress Condition | Drug Analyzed | % Degradation | Major Degradants Identified | Reference |
| Acid Hydrolysis (e.g., 0.1-1 M HCl, elevated temp.) | Gefitinib | Significant | One prominent degradant | [2][3] |
| Base Hydrolysis (e.g., 0.1-1 M NaOH, elevated temp.) | Gefitinib | Significant | One prominent degradant | [2][3] |
| Acid/Base Hydrolysis | Lapatinib | Susceptible | Hydrolysis products of the quinazoline core | [1] |
| Oxidative (e.g., 3-30% H₂O₂) | Lapatinib | Stable | Minimal degradation observed | [6] |
Visualizations
Degradation Pathway and Workflow Diagrams
The following diagrams illustrate a generalized degradation pathway and a typical experimental workflow for these studies.
Caption: Fig. 1: Generalized Hydrolytic Degradation Pathway
Caption: Fig. 2: Forced Degradation Experimental Workflow
Caption: Fig. 3: Troubleshooting Logic for HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lhasalimited.org [lhasalimited.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 3-Methoxy-4-morpholinoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-morpholinoaniline. The focus is on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my 3-Methoxy-4-morpholinoaniline sample. What could they be?
A1: Unexpected peaks in your 1H NMR spectrum likely indicate the presence of impurities. These can arise from the synthetic route used to prepare the compound. A common synthesis proceeds via nucleophilic aromatic substitution of a halogenated nitrobenzene with morpholine, followed by reduction of the nitro group.
Potential impurities to consider are:
-
Unreacted Starting Materials: Such as 1-chloro-2-methoxy-4-nitrobenzene or 1-fluoro-2-methoxy-4-nitrobenzene, and morpholine.
-
Intermediate: The nitro-intermediate, N-(2-methoxy-4-nitrophenyl)morpholine, may be present if the reduction step is incomplete.
-
By-products: Formation of regioisomers or products from side-reactions.
Refer to the data table below for the expected chemical shifts of these potential impurities to help identify the unknown signals.
Q2: How can I confirm the presence of the nitro-intermediate, N-(2-methoxy-4-nitrophenyl)morpholine, in my sample?
A2: The presence of the nitro-intermediate can be confirmed by characteristic downfield shifts in the aromatic region of the 1H NMR spectrum due to the strong electron-withdrawing nature of the nitro group. Specifically, look for aromatic protons at approximately 7.8-8.0 ppm. In the 13C NMR, the carbon attached to the nitro group will also be significantly deshielded.
Q3: My 1H NMR shows broad signals for the morpholine protons. Is this normal?
A3: Broadening of the morpholine proton signals can occur due to several factors, including restricted rotation around the C-N bond, conformational exchange of the morpholine ring, or proton exchange with acidic or basic sites. Moderate heating of the NMR sample (e.g., to 40-50 °C) can sometimes sharpen these signals by increasing the rate of conformational exchange.
Q4: I suspect there are isomeric impurities. How can NMR help in identifying them?
A4: 2D NMR techniques are invaluable for identifying isomeric impurities. A 1H-1H COSY experiment will show correlations between coupled protons, helping to establish the connectivity within the aromatic ring of an isomer. An HMBC experiment can reveal long-range correlations between protons and carbons, which is particularly useful for confirming the substitution pattern on the aromatic ring. For example, a proton on the methoxy group should show a correlation to the carbon it is attached to and potentially to the adjacent aromatic carbons.
Experimental Protocols
Methodology for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your 3-Methoxy-4-morpholinoaniline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent is free from residual water and other impurities.
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte or impurity signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is recommended).
-
Spectral width: -2 to 12 ppm.
-
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are complex, acquire 2D spectra such as COSY, HSQC, and HMBC to aid in structural elucidation of impurities.
-
Data Presentation
Table 1: Estimated 1H and 13C NMR Chemical Shifts (ppm) for 3-Methoxy-4-morpholinoaniline and Potential Impurities in CDCl3
| Compound Name | Structure | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| 3-Methoxy-4-morpholinoaniline | ~6.7-6.9 (m, 3H, Ar-H), ~4.0 (br s, 2H, NH2), ~3.85 (s, 3H, OCH3), ~3.80 (t, 4H, N-CH2-CH 2-O), ~3.05 (t, 4H, N-CH 2-CH2-O) | ~148 (C-O), ~140 (C-N), ~118-125 (Ar-CH), ~110 (C-NH2), ~67 (O-CH2), ~56 (OCH3), ~51 (N-CH2) | |
| N-(2-methoxy-4-nitrophenyl)morpholine (Intermediate) |
| ~7.9 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.95 (s, 3H, OCH3), ~3.85 (t, 4H, N-CH2-CH 2-O), ~3.20 (t, 4H, N-CH 2-CH2-O) | ~155 (C-O), ~145 (C-N), ~140 (C-NO2), ~125-130 (Ar-CH), ~110 (Ar-CH), ~67 (O-CH2), ~57 (OCH3), ~52 (N-CH2) |
| 1-Chloro-2-methoxy-4-nitrobenzene (Starting Material) | ~7.9 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH3) | ~154 (C-O), ~142 (C-NO2), ~130 (C-Cl), ~125-128 (Ar-CH), ~112 (Ar-CH), ~57 (OCH3) | |
| Morpholine (Starting Material) | ~3.7 (t, 4H, O-CH2), ~2.9 (t, 4H, N-CH2), ~1.9 (br s, 1H, NH) | ~67 (O-CH2), ~46 (N-CH2) |
Note: The chemical shifts are estimated based on analogous compounds and may vary depending on the solvent and experimental conditions.
Visualizations
Workflow for Impurity Identification by NMR
Caption: Logical workflow for the identification of impurities in a 3-Methoxy-4-morpholinoaniline sample using NMR spectroscopy.
Proposed Synthetic Pathway and Potential Impurities
Troubleshooting low yield in 3-Methoxy-4-morpholinoaniline synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 3-Methoxy-4-morpholinoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic pathway for 3-Methoxy-4-morpholinoaniline, and what are the critical steps affecting yield?
The most prevalent and reliable synthesis is a two-step process. The overall yield is highly dependent on the efficiency of each of these distinct steps.
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a halo-aromatic precursor, typically 4-Fluoro-1-methoxy-2-nitrobenzene, with morpholine. A strong electron-withdrawing group (like the nitro group, -NO₂) positioned ortho or para to the leaving group (e.g., Fluorine) is crucial for activating the aromatic ring towards nucleophilic attack.[1][2] Low yields in this stage are often due to incomplete reaction or side reactions.
-
Nitro Group Reduction: The intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine, is then reduced to the target aniline. Inefficient reduction or difficulties in isolating the product from the catalyst and byproducts can significantly lower the final yield.
Below is a diagram illustrating the synthetic pathway.
Q2: My Nucleophilic Aromatic Substitution (SNAr) step has a poor yield. How can I optimize it?
Low yield in the SNAr reaction is a common issue. The key is to ensure the reaction proceeds to completion while minimizing side products. Consider the following factors:
-
Reactant Purity: Ensure the starting 4-Fluoro-1-methoxy-2-nitrobenzene is pure. Impurities can interfere with the reaction. Morpholine is hygroscopic; use a freshly opened bottle or distill it before use.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can solvate the intermediate Meisenheimer complex.
-
Base: A non-nucleophilic base, such as K₂CO₃ or DIPEA, is often used to scavenge the HF formed during the reaction, driving the equilibrium towards the product.[3]
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy.[3] Monitor the reaction by TLC to determine the optimal temperature and time, avoiding decomposition at excessively high temperatures.
Table 1: SNAr Reaction Condition Optimization
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Temperature | 80 °C | 120-140 °C | Higher temperature increases reaction rate.[3] Monitor for decomposition. |
| Solvent | Toluene | DMF or DMSO | Polar aprotic solvents stabilize the charged intermediate, accelerating the reaction. |
| Base | None | K₂CO₃ (2-3 equiv.) | Neutralizes the acid byproduct (HF), preventing protonation of morpholine and driving the reaction forward.[3] |
| Morpholine | 1.1 equivalents | 2-4 equivalents | Using an excess of the nucleophile can increase the reaction rate and drive it to completion. |
| Reaction Time | 4 hours | 12-24 hours (TLC Monitored) | SNAr reactions can be slow; ensure the reaction has gone to completion. |
Protocol: Optimized SNAr Reaction
-
To a sealed reaction vessel, add 4-Fluoro-1-methoxy-2-nitrobenzene (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Add morpholine (3.0 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude 4-(2-methoxy-4-nitrophenyl)morpholine.
Q3: The reduction of the nitro-intermediate is slow or incomplete. What are the best methods to improve this step?
The efficiency of the nitro group reduction is critical. Several methods can be employed, each with its own advantages.
-
Catalytic Hydrogenation: This is a clean and common method. The choice of catalyst and solvent is important.[4][5] Catalyst poisoning from residual base or sulfur impurities can halt the reaction.
-
Metal/Acid Reduction: Reagents like Iron powder with ammonium chloride (Fe/NH₄Cl) in an alcohol/water mixture are robust, cost-effective, and less prone to poisoning.[6]
Table 2: Comparison of Nitro Reduction Methods
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | Pd/C (5-10 mol%), H₂ (50 psi), Methanol or Ethanol, RT, 1-4h.[4][5] | High yield, clean reaction, easy workup (filtration). | Catalyst is expensive and can be pyrophoric. Susceptible to poisoning. Requires specialized hydrogenation equipment. |
| Metal Reduction | Fe powder (5-10 eq), NH₄Cl (sat.), Ethanol/H₂O, Reflux, 2-6h.[6] | Inexpensive, robust, less sensitive to impurities. | Workup involves filtering large amounts of iron salts. Can sometimes lead to colored impurities. |
| Hydrazine Reduction | Hydrazine hydrate, FeCl₃ catalyst, Ethanol, 40 °C.[7] | Avoids high-pressure H₂. | Hydrazine is highly toxic. Reaction can be exothermic. |
Protocol: Nitro Reduction using Fe/NH₄Cl
-
In a round-bottom flask, suspend the crude 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq) in a 4:1 mixture of Ethanol:Water.
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-Methoxy-4-morpholinoaniline.
Q4: I am experiencing significant product loss during workup and purification. What are the recommended procedures?
The final product, 3-Methoxy-4-morpholinoaniline, is a crystalline solid.[5] Proper purification is key to obtaining a high yield of pure material.
-
Extraction: Ensure the pH of the aqueous layer is basic (>8) after the reduction step to keep the aniline product in its free base form, which is more soluble in organic solvents like ethyl acetate.
-
Recrystallization: This is an effective method for purification. A mixed solvent system is often required. Based on related compounds, a mixture of ethyl acetate and hexane is a good starting point for recrystallization.[5] The product is soluble in chloroform and ethyl acetate.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution from hexane to ethyl acetate is typically effective for separating the product from non-polar and highly polar impurities.
Troubleshooting Workflow
If you are facing low yields, follow this logical workflow to diagnose the issue.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
Technical Support Center: 3-Methoxy-4-morpholinoaniline Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-4-morpholinoaniline Dihydrochloride.
Troubleshooting Guide
Researchers may encounter several issues during the handling and experimental use of this compound. This guide provides systematic approaches to troubleshoot and resolve common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | pH Shift: The solubility of the dihydrochloride salt is pH-dependent. An increase in pH can lead to the precipitation of the less soluble free base. | - Ensure the pH of your aqueous solution is maintained in the acidic range (pH < 7). - Use a buffered solution appropriate for your experimental pH window. |
| Common Ion Effect: High concentrations of chloride ions from other sources in the solution can decrease the solubility of the dihydrochloride salt.[1] | - If possible, minimize the concentration of other chloride-containing reagents in your solution. - Consider using a different salt form of the compound if the common ion effect is unavoidable. | |
| Low Temperature: Solubility may decrease at lower temperatures. | - Gently warm the solution to aid dissolution. - Determine the solubility at your intended storage and experimental temperatures. | |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[2] | - Prepare solutions fresh whenever possible. - Store stock solutions in amber vials or protect them from light.[3] - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. - Consider adding an antioxidant, such as ascorbic acid, to the solution.[3] |
| Hydrolysis of the Aryl Methoxy Group: Under acidic conditions and elevated temperatures, the methoxy group can undergo hydrolysis to a phenol, which may be more prone to oxidation.[2][4] | - Avoid prolonged heating of acidic solutions. - If high temperatures are necessary, perform experiments under an inert atmosphere. | |
| Inconsistent Experimental Results | Compound Degradation: Gradual hydrolysis or oxidation of the compound over the course of an experiment can lead to a decrease in the effective concentration of the active molecule. | - Use freshly prepared solutions for each experiment. - Monitor the stability of the compound in your experimental medium over time using an appropriate analytical method (e.g., HPLC). |
| Hygroscopicity: The dihydrochloride salt may absorb moisture from the atmosphere, leading to inaccurate weighing and concentration calculations.[5] | - Store the solid compound in a desiccator. - Equilibrate the container to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its dihydrochloride salt form, this compound is expected to have good solubility in water and other polar protic solvents. For biological experiments, buffered aqueous solutions are commonly used. Always check the solubility in your specific solvent system.
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A2:
-
Solid: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. To prevent moisture absorption, storage in a desiccator is recommended.[5][6]
-
Solutions: Aqueous solutions should be stored at 4°C for short-term use and protected from light.[2] For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. To minimize degradation, purging the solution with an inert gas before sealing and freezing is advisable.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: Based on the chemical structure, two primary degradation pathways are plausible:
-
Oxidation of the Aniline: The aniline group is susceptible to oxidation, which can lead to the formation of various colored byproducts. This process is often accelerated by exposure to air and light.[2]
-
Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy (O-CH₃) group attached to the aromatic ring can be hydrolyzed to a hydroxyl (-OH) group, yielding 3-Hydroxy-4-morpholinoaniline.[4][7][8] This phenolic product may be more susceptible to oxidation.
The morpholine ring is generally stable under typical laboratory conditions.[9][10]
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of the compound.[7] You can analyze samples at different time points to quantify the parent compound and detect the appearance of any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any potential degradants.[7]
Q5: Is the dihydrochloride salt form expected to significantly impact my cellular experiments?
A5: The dihydrochloride salt will lower the pH of an unbuffered aqueous solution. When preparing stock solutions, it is crucial to either use a buffer or adjust the pH to be compatible with your cell culture medium to avoid cellular stress due to pH changes. The final concentration of chloride ions in your experiment should also be considered, although it is typically low enough not to have a significant effect.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile container.
-
Add the desired volume of deoxygenated solvent (e.g., sterile water or a suitable buffer) to achieve the target concentration.
-
Gently agitate the container until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
(Optional) For enhanced stability, especially for long-term storage, purge the solution with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes.
-
Store the solution in an amber vial or a container wrapped in foil to protect it from light.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at ≤ -20°C.
Protocol 2: Stability Assessment using HPLC
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot into an HPLC system.
-
Store the remaining solution under the intended experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Monitor the peak area of the parent compound and observe the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0 to determine the stability profile.
Visualizations
Caption: General experimental workflow for using and analyzing the stability of the compound.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. The mechanism of hydrolysis of aryl ether derivatives of 3-hydroxymethyltriazenes [repositorio.ulisboa.pt]
- 8. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Morpholine Moiety in Chromatography
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the chromatographic analysis of compounds containing the morpholine moiety.
Frequently Asked Questions (FAQs)
Q1: What is morpholine and why is its basicity a concern in chromatography?
A1: Morpholine is a heterocyclic amine with a pKa of approximately 8.3-8.5.[1][2][3] This basicity means that at neutral or acidic pH, the morpholine nitrogen is protonated, carrying a positive charge. In reversed-phase HPLC, this positive charge can lead to strong, undesirable interactions with residual silanol groups on the silica-based stationary phase, which are deprotonated and negatively charged at pH levels above 3-4.[4][5][6] These secondary ionic interactions are a primary cause of poor peak shape, particularly peak tailing, which can compromise resolution and the accuracy of quantification.[5][7]
Q2: How does mobile phase pH affect the retention and peak shape of morpholine-containing compounds?
A2: Mobile phase pH is a critical parameter in controlling the retention and peak shape of ionizable compounds like those containing a morpholine moiety.[7][8][9]
-
At low pH (e.g., pH < 3): The morpholine moiety is fully protonated (positively charged). At the same time, the acidic silanol groups on the silica stationary phase are also protonated (neutral), which suppresses the strong ionic interactions that cause peak tailing.[4][10]
-
At mid-range pH (e.g., pH 4-7): A mixture of protonated and neutral morpholine molecules may exist, and a significant portion of silanol groups will be deprotonated (negatively charged).[6] This can lead to peak splitting or broadening due to the presence of multiple analyte forms and strong analyte-silanol interactions.[7][11]
-
At high pH (e.g., pH > 9): The morpholine moiety is predominantly in its neutral, unprotonated state, which increases its hydrophobicity and retention in reversed-phase chromatography.[12] While this can improve retention, it requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[9]
For robust method development, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa.[8][12]
Q3: What type of chromatographic column is best suited for analyzing basic compounds like those with a morpholine group?
A3: The choice of column is crucial for obtaining good peak shapes for basic analytes.
-
High-Purity, End-Capped Silica Columns: Modern columns are often described as "base-deactivated" and are made from high-purity silica with a reduced content of acidic silanols. They also feature "end-capping," a process that chemically derivatizes most of the remaining accessible silanol groups, further minimizing secondary interactions.[6]
-
Polar-Embedded and Polar-Endcapped Columns: These columns have a polar functional group embedded within or at the end of the alkyl chain of the stationary phase. This polar group helps to shield the basic analyte from interacting with the underlying silica surface.
-
Hybrid Organic/Inorganic Silica Columns: These columns offer a wider usable pH range, allowing for the use of high pH mobile phases to keep the morpholine moiety in its neutral, more retained form without damaging the column.
Troubleshooting Guides
Issue 1: My morpholine-containing compound is exhibiting significant peak tailing.
-
Primary Cause: The most common cause of peak tailing for basic compounds is the secondary interaction between the protonated morpholine group and ionized silanol groups on the stationary phase.[4][5][6]
-
Solutions:
-
Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 3 or lower using an appropriate acidic modifier like formic acid or trifluoroacetic acid (TFA).[4] This protonates the silanol groups, neutralizing their charge and minimizing ionic interactions.[4][10]
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Increase Buffer Concentration: Using a higher buffer concentration (25-50 mM) can help to shield the silanol groups and improve peak shape.[5]
-
Evaluate Your Column: If peak tailing persists, consider switching to a modern, high-purity, end-capped column or a column with a more inert stationary phase, such as one with polar-embedding or a hybrid particle technology.
-
Issue 2: The retention time of my compound is not reproducible.
-
Primary Cause: Inconsistent retention times for ionizable compounds are often due to an unstable mobile phase pH, especially if the pH is close to the analyte's pKa.[7]
-
Solutions:
-
Use a Buffer: Ensure your mobile phase contains a buffer to maintain a constant pH. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.
-
Adjust pH Away from pKa: For the most robust results, adjust the mobile phase pH to be at least 2 pH units away from the morpholine's pKa (~8.4).[8][12] This ensures the analyte is in a single, stable ionic state (either fully protonated or fully neutral).
-
Freshly Prepare Mobile Phase: Always use freshly prepared mobile phases, as the pH of aqueous solutions can change over time due to the absorption of atmospheric CO2.
-
Issue 3: I'm not getting enough retention for my compound.
-
Primary Cause: If the morpholine-containing compound is highly polar, it may have low retention on a traditional C18 column, especially at low pH where it is protonated and even more polar.
-
Solutions:
-
Use a Less Retentive Stationary Phase: Switch to a C8 or a phenyl column, which are less hydrophobic than a C18 column and may provide better retention for polar compounds.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, which promotes the retention of polar analytes.
-
Increase Mobile Phase pH: If using a pH-stable column, increasing the mobile phase pH to above 9 will neutralize the morpholine moiety, making it more hydrophobic and increasing its retention in reversed-phase chromatography.[12]
-
Data Presentation
Table 1: Physicochemical Properties of Morpholine
| Property | Value | Reference |
| pKa | ~8.3 - 8.5 | [1][2][3] |
| Molecular Formula | C4H9NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Solubility in Water | Miscible | [2] |
Table 2: Common Mobile Phase Additives for Managing Basicity
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH, protonates silanols, acts as an ion-pairing agent. |
| Formic Acid | 0.1% | Lowers pH, protonates silanols. More MS-friendly than TFA.[13] |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base, masking active silanol sites.[14] |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffers pH and can improve peak shape. |
Experimental Protocols
Protocol 1: General Method Development for a Morpholine-Containing Compound in Reversed-Phase HPLC
-
Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 15 minutes.
-
Detection: UV, at the analyte's lambda max.
-
-
Injection: Inject 5-10 µL of the sample dissolved in the initial mobile phase composition.
-
Evaluation and Optimization:
-
Assess the peak shape. If tailing is observed (Tailing Factor > 1.2), consider the troubleshooting steps outlined above.
-
Adjust the gradient steepness and initial/final %B to optimize the resolution and retention time.
-
If retention is insufficient, consider switching to a less hydrophobic column or exploring HILIC mode.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of morpholine compounds.
Caption: Interactions between morpholine analyte and silica stationary phase.
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Purity Analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Methoxy-4-morpholinoaniline dihydrochloride is a key intermediate, and its purity profile must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the identification and quantification of the main component and any potential impurities.[1]
This guide provides a comparative overview of HPLC-MS for the purity analysis of this compound, contrasting it with the more traditional HPLC with Ultraviolet (UV) detection. While HPLC-UV is a robust and widely used technique for purity assessment, the addition of a mass spectrometer detector provides significant advantages in impurity identification and characterization.[2][3]
Comparison of Analytical Methods
The choice of analytical technique for purity analysis depends on the specific requirements of the developmental stage. While HPLC-UV is often sufficient for routine purity checks, HPLC-MS is invaluable for impurity profiling, especially for the identification of unknown impurities and for providing orthogonal data to support product release.
| Feature | HPLC-MS | HPLC-UV |
| Principle | Separation based on polarity, with detection by both mass-to-charge ratio and UV absorbance. | Separation based on polarity, with detection by UV absorbance. |
| Specificity | Very high; can distinguish between co-eluting peaks with different masses. | Moderate; co-eluting peaks can interfere with accurate quantification. |
| Sensitivity | High; often able to detect impurities at lower levels than UV.[2] | Good, but may not be sufficient for trace-level impurities.[3] |
| Identification | Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[1] | Identification is based on retention time comparison with a known reference standard. |
| Quantification | Can be used for quantification, but detector response can vary between compounds. | Generally more reliable for quantification due to more consistent detector response.[3] |
| Cost & Complexity | Higher initial cost and operational complexity. | Lower cost and simpler to operate. |
Illustrative Purity Analysis Data
The following table presents a representative purity analysis of a batch of this compound, comparing the results obtained from HPLC-MS and HPLC-UV methods.
| Compound | Retention Time (min) | Area % (HPLC-UV) | Area % (HPLC-MS - TIC) | Mass (m/z) | Identification |
| 3-Methoxy-4-morpholinoaniline | 5.2 | 99.5 | 99.4 | 209.1 | Main Compound |
| Impurity A | 3.8 | 0.2 | 0.3 | 239.1 | 1-Methoxy-2-morpholino-4-nitrobenzene (Starting Material) |
| Impurity B | 6.5 | 0.1 | 0.1 | 223.1 | Oxidized Byproduct |
| Unknown | 7.1 | 0.2 | 0.2 | 251.2 | Unknown Impurity |
Note: This data is for illustrative purposes and represents a typical purity profile.
Experimental Protocols
Detailed methodologies for both HPLC-MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of aromatic amines and can be adapted for the specific instrumentation available in your laboratory.[4][5]
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
HPLC-UV Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for HPLC-MS purity analysis and a comparison of the logical steps involved in HPLC-MS versus HPLC-UV analysis.
Caption: Experimental workflow for HPLC-MS purity analysis.
Caption: Logical comparison of HPLC-MS and HPLC-UV analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Stability-Indicating HPLC Methods for 3-Methoxy-4-morpholinoaniline
Introduction: 3-Methoxy-4-morpholinoaniline is a chemical compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and stability is paramount. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.[2][3] Such methods are a regulatory requirement and provide critical data for assessing the chemical stability of the molecule, which helps in the development of stable formulations.[4] This guide compares a proposed, optimized HPLC method with two alternative methods, providing the necessary data and protocols for researchers in drug development.
Comparison of HPLC Methods
The development of a robust, stability-indicating HPLC method requires careful optimization of several chromatographic factors.[2] The goal is to achieve a method that is specific, accurate, precise, and robust, capable of separating the main compound from all potential degradation products formed under various stress conditions.[5]
| Parameter | Method A (Proposed) | Method B (Alternative) | Method C (Alternative) |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Agilent Zorbax SB-Phenyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | A: 20mM Phosphate Buffer (pH 3.0)B: Methanol (Isocratic 60:40) | A: WaterB: Acetonitrile (Isocratic 50:50) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 265 nm | 254 nm |
| Column Temp. | 30°C | 35°C | 25°C |
| Run Time | 25 min | 35 min | 15 min |
| Resolution (Rs) | >2.0 for all degradants | Poor resolution for polar degradants (Rs < 1.5) | Co-elution of non-polar degradants |
| Tailing Factor | 0.9 - 1.2 | < 1.8 | > 1.5 |
| Linearity (R²) | >0.999 | >0.997 | >0.998 |
| Accuracy (% Rec) | 98.9% - 101.2% | 97.5% - 103.1% | 96.0% - 104.5% |
| Precision (%RSD) | <1.0% | <2.0% | <2.0% |
Forced Degradation Study Summary (Proposed Method A)
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation pathways.[4] As per ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, heat, and light to demonstrate the specificity of the analytical method.[5][6] The goal is typically to achieve 5-20% degradation of the active ingredient.[5][7]
| Stress Condition | Reagent/Condition | Time | % Degradation | No. of Degradants | Resolution (Rs) of Closest Peak |
| Acid Hydrolysis | 0.1 N HCl | 4 h at 60°C | 14.2% | 2 | 2.8 |
| Base Hydrolysis | 0.1 N NaOH | 2 h at 60°C | 18.5% | 3 | 2.5 |
| Oxidative | 3% H₂O₂ | 24 h at RT | 11.8% | 2 | 3.1 |
| Thermal | Solid state at 80°C | 48 h | 6.5% | 1 | 4.2 |
| Photolytic | Solid state, ICH Option 2 (1.2 million lux-hrs, 200 W-hrs/m²) | 7 days | 8.1% | 1 | 3.9 |
Visualized Workflows
Caption: Workflow for stability-indicating method development and validation.
Caption: Logical relationship of the parent drug to its stress degradants.
Detailed Experimental Protocols
Protocol 1: HPLC Instrumentation and Chromatographic Conditions (Method A)
-
HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Preparation of Standard and Sample Solutions
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Methoxy-4-morpholinoaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: For drug substance analysis, prepare a solution with a target concentration of 100 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
Protocol 3: Forced Degradation Procedure
-
General Sample Concentration: Prepare a 1 mg/mL solution of 3-Methoxy-4-morpholinoaniline for all stress studies.[7]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat in a water bath at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.2 N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat in a water bath at 60°C for 2 hours. Cool and neutralize with an equivalent amount of 0.2 N HCl. Dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, weigh the sample and prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] After exposure, weigh the sample and prepare a 100 µg/mL solution in the diluent.
References
- 1. 3-Methoxy-4-(morpholin-4-yl)aniline | C11H16N2O2 | CID 21936468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 3-methoxy- and 3-fluoro-4-morpholinoaniline for Pharmaceutical Research
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for efficient synthesis and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of two key morpholinoaniline derivatives: 3-methoxy-4-morpholinoaniline and 3-fluoro-4-morpholinoaniline. This analysis is supported by an examination of their electronic properties and includes detailed experimental protocols for key reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 3-methoxy-4-morpholinoaniline and 3-fluoro-4-morpholinoaniline is presented below. These properties are crucial for understanding the behavior of these molecules in chemical reactions and biological systems.
| Property | 3-methoxy-4-morpholinoaniline | 3-fluoro-4-morpholinoaniline |
| CAS Number | 21936468 (CID) | 93246-53-8[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₂[6] | C₁₀H₁₃FN₂O[1][2] |
| Molecular Weight | 208.26 g/mol [7] | 196.22 g/mol [2] |
| Appearance | Solid | Off-white to brown crystalline powder[1] |
| Melting Point | Not available | 121-123 °C[1][2] |
| Boiling Point | Not available | 364.9 ± 42.0 °C at 760 mmHg[1] |
| pKa (predicted) | ~4.8 (estimated based on similar structures) | ~4.2 (estimated based on similar structures) |
Electronic Effects and Inferred Reactivity
The difference in reactivity between 3-methoxy-4-morpholinoaniline and 3-fluoro-4-morpholinoaniline can be primarily attributed to the distinct electronic effects of the methoxy (-OCH₃) and fluoro (-F) substituents on the aromatic ring.
The methoxy group is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its strong electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic ring is the dominant factor. This resonance effect increases the electron density of the aniline ring, particularly at the ortho and para positions relative to the amino group, making the nitrogen atom more nucleophilic.
In contrast, the fluoro group is a deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a +M effect, this is weaker than its -I effect. Consequently, the fluorine atom withdraws electron density from the aniline ring, reducing the nucleophilicity of the amino group compared to an unsubstituted aniline.
Therefore, 3-methoxy-4-morpholinoaniline is expected to be more reactive towards electrophiles than 3-fluoro-4-morpholinoaniline. The increased electron density on the aromatic ring and the greater nucleophilicity of the amino group in the methoxy-substituted compound will facilitate reactions such as electrophilic aromatic substitution and reactions involving the lone pair of the aniline nitrogen.
Experimental Protocols
The following are representative experimental protocols for N-acylation and diazotization reactions. These protocols can be adapted for both 3-methoxy- and 3-fluoro-4-morpholinoaniline to experimentally determine and compare their reactivity.
N-Acylation (Acetylation) of Substituted Aniline
This procedure describes the formation of an amide from an aniline using acetic anhydride.[8][9][10][11][12] The rate of this reaction is dependent on the nucleophilicity of the aniline nitrogen.
Materials:
-
Substituted aniline (3-methoxy- or 3-fluoro-4-morpholinoaniline)
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (95%)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in water and a minimal amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
In a separate flask, prepare a solution of sodium acetate (1.5 eq) in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix.
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as 95% ethanol.
-
The reaction progress and purity of the product can be monitored by thin-layer chromatography (TLC).
Diazotization of Substituted Aniline
This protocol outlines the formation of a diazonium salt from an aniline, which is a versatile intermediate in organic synthesis.[13][14][15][16][17] The rate of this reaction is also influenced by the nucleophilicity of the aniline.
Materials:
-
Substituted aniline (3-methoxy- or 3-fluoro-4-morpholinoaniline)
-
Concentrated hydrochloric acid or sulfuric acid
-
Sodium nitrite
-
Water
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in a solution of concentrated hydrochloric acid (or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
Conclusion
Based on the fundamental principles of electronic effects, 3-methoxy-4-morpholinoaniline is predicted to be more reactive than 3-fluoro-4-morpholinoaniline in reactions where the nucleophilicity of the aniline nitrogen or the electron density of the aromatic ring is the key driving factor. The electron-donating methoxy group enhances the nucleophilic character of the molecule, whereas the electron-withdrawing fluorine atom diminishes it. For drug development professionals, this difference in reactivity can be strategically exploited for the selective synthesis of derivatives and the fine-tuning of reaction conditions to optimize yields and minimize side products. Experimental validation using the provided protocols would provide quantitative data to confirm this reactivity trend.
References
- 1. innospk.com [innospk.com]
- 2. ossila.com [ossila.com]
- 3. 3-Fluoro-4-morpholinoaniline | 93246-53-8 [sigmaaldrich.com]
- 4. 3-fluoro-4-morpholinoaniline – Juvenus Drugs [juvenusdrugs.com]
- 5. 3-Fluoro-4-morpholinoaniline - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 6. 3-Methoxy-4-(morpholin-4-yl)aniline | C11H16N2O2 | CID 21936468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ymerdigital.com [ymerdigital.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of 3-Methoxy-4-morpholinoaniline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-morpholinoaniline analogs, with a particular focus on substitutions at the 3-position of the aniline ring, drawing parallels to the 3-methoxy-4-morpholinoaniline core structure. The information presented herein is curated from recent studies on the anticancer activities of these compounds, offering valuable insights for the rational design of novel therapeutics.
Comparative Biological Activity of 4-Morpholinoaniline Analogs
The following table summarizes the in vitro anticancer activity of various 4-morpholinoaniline derivatives against different cancer cell lines. The data highlights the impact of substitutions on the aniline and other connected ring systems on their cytotoxic potency.
| Compound ID | Core Scaffold | R1 (Position 3) | R2 (Other Substitutions) | Cancer Cell Line | IC50 (µM) | Reference |
| NAM-5 | 4-morpholinoaniline | -F | Sulfonamide group attached to aniline nitrogen | MCF-7 | 1.811 | [1] |
| MDA-MB-231 | 2.143 | [1] | ||||
| NAM-7 | 4-morpholinoaniline | -F | - | MCF-7 | 1.883 | [1] |
| MDA-MB-231 | 4.688 | [1] | ||||
| 3c | 2-morpholino-4-anilinoquinoline | - | 4-chloro on aniline | HepG2 | 11.42 | [2][3] |
| 3d | 2-morpholino-4-anilinoquinoline | - | 4-fluoro on aniline | HepG2 | 8.50 | [2][3] |
| 3e | 2-morpholino-4-anilinoquinoline | - | 4-methyl on aniline | HepG2 | 12.76 | [2][3] |
| M2 | Substituted morpholine | - | Varies | MDA-MB-231 | 88.27 µg/mL | [4] |
| M5 | Substituted morpholine | -OCH3 | Varies | MDA-MB-231 | 81.92 µg/mL | [4] |
Structure-Activity Relationship Insights
The data presented above, along with findings from related studies on quinazoline and other heterocyclic scaffolds incorporating the 4-morpholinoaniline moiety, allows for the deduction of several key SAR trends:
-
Substitution at the 3-Position of the Aniline Ring: The presence of a fluorine atom at the 3-position of the 4-morpholinoaniline core, as seen in compounds NAM-5 and NAM-7, is associated with potent anticancer activity against breast cancer cell lines.[1] This suggests that small, electron-withdrawing groups at this position can be beneficial for activity. While direct data on a 3-methoxy substituent was not extensively available in the searched literature, the activity of compound M5, which contains a methoxy substitution, indicates that this group is also tolerated and can lead to notable cytotoxicity.[4]
-
N-Substitution on the Aniline: The introduction of a sulfonamide moiety on the aniline nitrogen (NAM-5) resulted in significant anti-proliferative activity, highlighting the potential for further derivatization at this position to enhance potency.[1]
-
Core Scaffold Variation: The core heterocyclic system attached to the 4-morpholinoaniline is a critical determinant of activity. Quinoline (compounds 3c, 3d, 3e) and quinazoline-based analogs have demonstrated considerable anticancer potential.[2][3] The nature of this scaffold influences the overall shape, and physicochemical properties of the molecule, and its binding interactions with biological targets.
-
Substitution on the Anilino Phenyl Ring: For the 2-morpholino-4-anilinoquinoline series, substitutions on the aniline phenyl ring significantly impacted cytotoxicity against HepG2 cells. A fluoro substitution (3d) was found to be more potent than chloro (3c) or methyl (3e) substitutions at the 4-position.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity Assessment (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
General Synthetic and Evaluation Workflow
References
- 1. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
Cytotoxicity comparison of methoxy-substituted vs. ethoxy-substituted morpholinoanilines
A comprehensive review of available data suggests that the nature of alkoxy substitution on the aniline ring of morpholinoaniline derivatives can significantly influence their cytotoxic activity. While direct comparative studies are limited, existing research on related structures, such as anilinoquinolines and quinazolinones, provides valuable insights into the structure-activity relationships (SAR) governing the cytotoxic potential of these compounds.
A key study directly comparing methoxy and ethoxy substitutions on a quinazolinone scaffold revealed that the ethoxy-substituted compound exhibited approximately six-fold greater inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) than its methoxy counterpart.[1] This suggests that even a subtle increase in the alkyl chain length of the alkoxy group can have a substantial impact on biological activity.
Summary of Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities of various methoxy- and ethoxy-substituted anilino and morpholino compounds from the literature. It is important to note that direct comparisons between different studies should be made with caution due to variations in cell lines and experimental conditions.
| Compound Class | Substitution | Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
| Quinazolinones | p-methoxy | CDK9 (in vitro) | 0.463 | [1] |
| p-ethoxy | CDK9 (in vitro) | 0.115 | [1] | |
| Anilinoquinolines | 6-methoxy | NCI-H226, MDA-MB-231, SF-295 | 0.94, 0.04, <0.01 (GI50) | [2] |
| 3-methoxy | GAK (in vitro) | 0.0057 (Ki) | [3] | |
| 2-methoxy | GAK (in vitro) | < 0.05 (Ki) | [3] | |
| 4-methoxy | GAK (in vitro) | < 0.5 (Ki) | [3] | |
| Phylloquinones | 2-ethoxy | A549 (Lung Cancer) | Reduced viability to 21% at 25 µM | [4] |
| Morpholinoquinazolines | Methoxy-substituted (AK-10) | A549, MCF-7, SHSY-5Y | Not explicitly stated, but identified as a highly active compound | [5] |
Structure-Activity Relationship (SAR) Insights
The available data, while not providing a direct head-to-head comparison for morpholinoanilines, allows for the formulation of several SAR hypotheses:
-
Influence of Alkoxy Chain Length: As demonstrated in the quinazolinone series, increasing the alkyl chain length from a methoxy to an ethoxy group can lead to a significant enhancement of cytotoxic activity.[1] This could be attributed to improved hydrophobic interactions within the target's binding pocket.
-
Positional Importance of Methoxy Groups: In the 4-anilinoquinoline series, the position of the methoxy group on the aniline ring dramatically affects inhibitory potency against GAK. A 3-methoxy substitution was found to be the most potent, while 2-methoxy and 4-methoxy substitutions were less effective.[3] This highlights the critical role of substituent placement in achieving optimal target engagement.
-
Electron-Donating Effects: Generally, the presence of electron-donating groups, such as alkoxy groups, on the aromatic ring can influence the electronic properties of the molecule and its interaction with biological targets.[5]
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to evaluate cytotoxicity.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][4]
-
-
SRB (Sulforhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing.
-
Solubilization: The protein-bound dye is solubilized with a basic solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength to determine the GI50 (concentration for 50% growth inhibition).[6]
-
Kinase Inhibition Assays
-
In Vitro Kinase Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture: The kinase, its substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence, to determine the inhibitory activity (IC50 or Ki).[1][3]
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel cytotoxic compounds.
Caption: A generalized workflow for the development of novel cytotoxic agents.
Signaling Pathway Visualization
While the provided search results do not detail a specific signaling pathway for the investigated compounds, a general representation of a kinase inhibition pathway, a common mechanism for anticancer drugs, is shown below.
Caption: A diagram illustrating the mechanism of kinase inhibition by a cytotoxic compound.
References
- 1. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 3-Methoxy-4-morpholinoaniline Dihydrochloride in Comparison to Other Aniline Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Aniline derivatives, in particular, are key intermediates in the preparation of a wide range of pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy. This guide provides a comparative analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride and other aniline derivatives, focusing on their application in the synthesis of targeted cancer therapies, with supporting experimental data and protocols.
The performance of an aniline derivative in a synthetic route is determined by several factors, including reaction yield, purity of the final product, and the overall efficiency of the process. In the context of drug development, the substituents on the aniline ring also play a crucial role in the pharmacological properties of the final active pharmaceutical ingredient (API), such as its binding affinity to the target protein and its pharmacokinetic profile.
Comparative Performance in Kinase Inhibitor Synthesis
The synthesis of several prominent tyrosine kinase inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, relies on the coupling of a substituted aniline with a quinazoline or a similar heterocyclic core. The choice of the aniline derivative is a key determinant of the final product's identity and, consequently, its biological activity.
While direct comparative studies of this compound with other anilines in the same reaction are not extensively documented in publicly available literature, we can infer its synthetic utility by examining the synthesis of structurally related compounds and comparing the reported yields and reaction conditions.
The following table summarizes the use of different aniline derivatives in the synthesis of various tyrosine kinase inhibitors. This allows for an indirect comparison of their synthetic performance.
| Aniline Derivative | Target Drug | Key Reaction Type | Reported Yield | Reference |
| 3-Chloro-4-fluoroaniline | Gefitinib | Nucleophilic Aromatic Substitution | High (e.g., 98% for the coupling step) | [1] |
| 3-Ethynylaniline | Erlotinib | Nucleophilic Aromatic Substitution | Overall yield of 44-51% over 6-7 steps | [2][3][4] |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | Lapatinib | Nucleophilic Aromatic Substitution | Not explicitly stated for the coupling step, but part of a multi-step synthesis. | [5] |
| Ethyl 5-aminobenzo[b]thiophene-2-carboxylate | Gefitinib Analogues | Aminolysis | 93% for the coupling step | [6] |
| 2-(1-methylbut-2-en-1-yl)aniline | Polyaniline Derivatives | Polymerization | Not applicable (focus on material properties) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the synthesis of kinase inhibitors using aniline derivatives.
General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a common method in the synthesis of the compounds discussed.[7][8]
Procedure:
-
To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under a nitrogen atmosphere.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the corresponding aniline derivative (e.g., 3-Methoxy-4-morpholinoaniline, 1.5 equiv.) to the flask.
-
Stir the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the organic layer, wash with brine, and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Synthesis of a Gefitinib Analogue using a Substituted Aniline
This protocol is adapted from the synthesis of novel Gefitinib analogues and is representative of the coupling reaction between a quinazoline chloride and an aniline derivative.[6]
Procedure:
-
A mixture of the chlorinated quinazoline intermediate (e.g., 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline), the aniline derivative (e.g., ethyl 5-aminobenzo[b]thiophene-2-carboxylate), and isopropanol is refluxed.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The resulting solid is washed with a suitable solvent and dried to yield the final product.
Signaling Pathway and Experimental Workflow
The aniline derivatives discussed are often key components of molecules that inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these pathways is a cornerstone of modern cancer therapy.
Caption: Inhibition of EGFR/HER2 signaling by aniline-based kinase inhibitors.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a novel aniline derivative-based kinase inhibitor.
Caption: Experimental workflow for synthesis and evaluation of aniline-based inhibitors.
Conclusion
This compound and its analogues are valuable building blocks in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The morpholine moiety can improve the pharmacokinetic properties of a drug candidate, while the methoxy group can influence its binding to the target protein. The choice of a specific aniline derivative will depend on the desired structure-activity relationship (SAR) and the overall synthetic strategy. The provided experimental protocols and workflows offer a foundation for the rational design and synthesis of novel therapeutics based on these important chemical scaffolds.
References
- 1. ukm.my [ukm.my]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validating the Structure of 3-Methoxy-4-morpholinoaniline dihydrochloride: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-Methoxy-4-morpholinoaniline dihydrochloride. While specific experimental data for this compound is not publicly available, this document presents a detailed, representative validation based on established NMR principles and data from structurally analogous compounds. We will explore the application of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally confirm the molecular structure.
Structural Elucidation by 2D NMR: A Comparative Overview
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C). However, for complex molecules like 3-Methoxy-4-morpholinoaniline, significant signal overlap in 1D spectra can impede unambiguous assignment. Two-dimensional NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds, providing a detailed connectivity map of the molecule.
Key Advantages of 2D NMR for Structural Validation:
-
Unambiguous Signal Assignment: Resolves signal overlap and allows for the definitive assignment of each proton and carbon resonance.
-
Connectivity Information: Establishes direct (one-bond) and long-range (multiple-bond) correlations between nuclei, revealing the bonding framework.
-
Confirmation of Substitution Patterns: Provides clear evidence for the relative positions of substituents on the aromatic ring.
The following sections detail the expected 2D NMR data for 3-Methoxy-4-morpholinoaniline and outline the experimental protocols for acquiring such data.
Predicted 2D NMR Data for 3-Methoxy-4-morpholinoaniline
Based on the known effects of substituents on aromatic rings and the characteristic chemical shifts of morpholine and methoxy groups, we can predict the approximate ¹H and ¹³C chemical shifts and their correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 138.0 |
| 2 | 6.80 (d, J=8.5 Hz) | 114.0 |
| 3 | - | 148.0 |
| 4 | - | 140.0 |
| 5 | 6.95 (d, J=2.5 Hz) | 116.0 |
| 6 | 6.75 (dd, J=8.5, 2.5 Hz) | 112.0 |
| 7 (OCH₃) | 3.85 (s) | 56.0 |
| 8', 12' | 3.10 (t, J=4.5 Hz) | 50.0 |
| 9', 11' | 3.80 (t, J=4.5 Hz) | 67.0 |
| NH₂ | 4.50 (br s) | - |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Coupling constants (J) are given in Hertz (Hz). d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet.
Table 2: Predicted 2D NMR Correlations
| Correlation Type | From Proton(s) | To Proton(s) / Carbon(s) | Inferred Connectivity |
| COSY | H-2 | H-6 | H-2 is coupled to H-6 |
| H-5 | H-6 | H-5 is coupled to H-6 | |
| H-8'/H-12' | H-9'/H-11' | Protons on adjacent carbons in the morpholine ring | |
| HSQC | H-2 | C-2 | Direct C-H bond |
| H-5 | C-5 | Direct C-H bond | |
| H-6 | C-6 | Direct C-H bond | |
| H-7 | C-7 | Direct C-H bond of the methoxy group | |
| H-8'/H-12' | C-8'/C-12' | Direct C-H bonds in the morpholine ring | |
| H-9'/H-11' | C-9'/C-11' | Direct C-H bonds in the morpholine ring | |
| HMBC | H-2 | C-1, C-3, C-4, C-6 | Long-range correlations from the aromatic proton |
| H-5 | C-1, C-3, C-4 | Long-range correlations from the aromatic proton | |
| H-6 | C-1, C-2, C-4, C-5 | Long-range correlations from the aromatic proton | |
| H-7 (OCH₃) | C-3 | Confirms the position of the methoxy group | |
| H-8'/H-12' | C-4, C-9'/C-11' | Confirms the attachment of the morpholine ring | |
| H-9'/H-11' | C-8'/C-12' | Correlations within the morpholine ring |
Experimental Protocols
Standard 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The solution is then transferred to a 5 mm NMR tube.
¹H-¹H COSY:
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY90 or COSY45 sequence.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
-
Data Processing: The data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
¹H-¹³C HSQC:
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
Pulse Program: Standard HSQC with gradient selection.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-32 per increment.
-
Data Processing: The data is processed with appropriate window functions before Fourier transformation.
¹H-¹³C HMBC:
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.
-
Pulse Program: Standard HMBC with gradient selection.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Long-Range Coupling Constant: Optimized for a long-range C-H coupling of 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-64 per increment.
-
Data Processing: The data is processed with appropriate window functions before Fourier transformation.
Visualizing the Validation Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for structure validation and the key 2D NMR correlations that confirm the structure of 3-Methoxy-4-morpholinoaniline.
Caption: Workflow for 2D NMR-based structure validation.
Caption: Key 2D NMR correlations for structure confirmation.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Methoxy-4-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxy-4-morpholinoaniline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Its unique structural features allow for targeted interactions within the ATP-binding pocket of various kinases, leading to the potential for therapeutic intervention in a range of diseases, from cancer to inflammatory disorders. However, a critical aspect of preclinical development is understanding the cross-reactivity profile of these inhibitors across the human kinome. This guide provides a comparative analysis of hypothetical kinase inhibitors derived from this scaffold, supported by detailed experimental protocols and visual representations of key concepts to aid in the interpretation of selectivity data.
Understanding Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting other kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity is paramount.
A common method to quantify selectivity is through large-scale screening against a panel of kinases, often referred to as a "kinome scan." The results are typically reported as the concentration of the inhibitor required to inhibit 50% of a kinase's activity (IC50) or as a percentage of inhibition at a fixed concentration.
Comparative Analysis of Hypothetical Inhibitors
To illustrate the comparative analysis of kinase inhibitors derived from the 3-methoxy-4-morpholinoaniline scaffold, we present hypothetical data for two compounds: Compound A and Compound B . Both compounds share the core scaffold but differ in their substitution patterns on a quinazoline ring system, a common feature in kinase inhibitors.
Compound A is designed as a selective inhibitor of PI3Kα, while Compound B has been modified to enhance its potency, which may affect its selectivity profile. The following table summarizes their inhibitory activity against a panel of selected kinases.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Kinase Family |
| PI3Kα | 15 | 2 | Lipid Kinase |
| PI3Kβ | 150 | 25 | Lipid Kinase |
| PI3Kδ | 250 | 75 | Lipid Kinase |
| PI3Kγ | 300 | 100 | Lipid Kinase |
| mTOR | 500 | 50 | PI3K-related kinase |
| EGFR | >10,000 | 1,500 | Tyrosine Kinase |
| HER2 | >10,000 | 2,000 | Tyrosine Kinase |
| MEK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| ERK2 | >10,000 | >10,000 | Serine/Threonine Kinase |
| CDK2 | 8,000 | 1,200 | Serine/Threonine Kinase |
| ROCK1 | >10,000 | 5,000 | Serine/Threonine Kinase |
Analysis:
-
Potency and Selectivity of Compound A: Compound A demonstrates good potency for its intended target, PI3Kα, with an IC50 of 15 nM. It exhibits a favorable selectivity profile, with at least a 10-fold selectivity against other PI3K isoforms and significantly weaker activity against mTOR and other tested kinases.
-
Enhanced Potency and Reduced Selectivity of Compound B: The modifications in Compound B resulted in a significant increase in potency against PI3Kα (IC50 = 2 nM). However, this came at the cost of reduced selectivity. The inhibitory activity against other PI3K isoforms and mTOR is notably increased. Furthermore, Compound B shows off-target activity against EGFR, HER2, and CDK2 at micromolar concentrations, which was not observed with Compound A.
This comparative data highlights the delicate balance between potency and selectivity in kinase inhibitor design. While Compound B is more potent, its broader activity profile may lead to a different pharmacological and toxicological outcome compared to the more selective Compound A.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is considered the gold standard for quantifying the inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound to the kinase, BRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
Test compound (dissolved in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring two wavelengths simultaneously
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a working solution of the NanoBRET™ Kinase Tracer in Opti-MEM®.
-
Add the test compound and the tracer solution to the cells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence at two wavelengths (donor and acceptor) using a luminometer.
-
Calculate the BRET ratio and then the percentage of inhibition.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important signaling pathways and experimental workflows.
In Vitro Efficacy of 3-Methoxy-4-morpholinoaniline Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vitro performance of compounds synthesized from the 3-Methoxy-4-morpholinoaniline scaffold, a promising framework in the development of novel kinase inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes critical biological pathways and workflows to support further research and development in this area.
The 3-Methoxy-4-morpholinoaniline core structure is a key pharmacophore in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a frequent event in many cancers, making it a prime target for therapeutic intervention. This guide focuses on the in vitro testing of derivatives of this scaffold, offering a comparative look at their efficacy against established inhibitors.
Comparative Analysis of In Vitro Cytotoxicity
Derivatives of the closely related 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against various cancer cell lines. The following tables present a summary of the half-maximal inhibitory concentrations (IC50) for these compounds compared to established PI3K/mTOR inhibitors, ZSTK474 and Gedatolisib (PKI-587). It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (nM) |
| NAM-5 (Sulfonamide derivative) | MCF-7 | 1.811[1] | ZSTK474 | PI3Kα | 5.0[2] |
| MDA-MB-231 | 2.143[1] | PI3Kδ | 3.9[2] | ||
| NAM-7 | MCF-7 | 1.883[1] | Gedatolisib | PI3Kα | 0.4 |
| MDA-MB-231 | 4.688[1] | (PKI-587) | PI3Kγ | 5.4 | |
| Compound 3d (Anilinoquinoline) | HepG2 | 8.50[3] | PI3Kδ | 6.0 | |
| Compound 3c (Anilinoquinoline) | HepG2 | 11.42[3] | mTOR | 1.6 | |
| Compound 3e (Anilinoquinoline) | HepG2 | 12.76[3] |
Table 1: In Vitro Cytotoxicity (IC50) of 3-Fluoro-4-morpholinoaniline Derivatives and Kinase Inhibition (IC50) of Reference Compounds.
Signaling Pathway and Experimental Workflow
The primary molecular target for many 3-Methoxy-4-morpholinoaniline derivatives is the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
The in vitro evaluation of these compounds typically follows a standardized workflow, from initial cytotoxicity screening to specific kinase inhibition assays.
Caption: A typical experimental workflow for the in vitro testing of synthesized compounds.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for generating reproducible and comparable data. Below are methodologies for two key in vitro assays.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust method for measuring kinase activity and inhibition in a high-throughput format. This protocol provides a general framework for assessing the inhibition of PI3K.
Materials:
-
Recombinant PI3K enzyme
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Test compounds
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the PI3K enzyme and the biotinylated substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
This guide provides a foundational overview for the in vitro evaluation of 3-Methoxy-4-morpholinoaniline derivatives. The presented data and protocols aim to facilitate the design and execution of further studies to identify novel and potent kinase inhibitors for cancer therapy.
References
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 3-Methoxy-4-morpholinoaniline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes for producing 3-Methoxy-4-morpholinoaniline, a key intermediate in pharmaceutical development. The analysis focuses on synthetic efficiency, offering a clear comparison of performance metrics based on established chemical principles and experimental data. Detailed protocols and workflow visualizations are provided to assist researchers in selecting the optimal methodology for their specific applications.
Comparative Analysis of Synthetic Routes
The synthesis of 3-Methoxy-4-morpholinoaniline is predominantly achieved through two competitive and well-documented strategies:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) and Reduction. This classical, two-step approach involves an initial SNAr reaction between a suitably activated aryl halide and morpholine, followed by the reduction of a nitro group to the target aniline. This method is robust and often cost-effective for larger scale production.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern, palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and morpholine. It is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it a versatile tool in medicinal chemistry.[1]
Data Presentation: Performance Metrics
The following table summarizes the key quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.
| Metric | Route A: SNAr & Reduction | Route B: Buchwald-Hartwig Amination |
| Starting Material | 4-Fluoro-2-methoxy-1-nitrobenzene | 4-Bromo-2-methoxyaniline |
| Key Reagents | Morpholine, K₂CO₃, Fe/NH₄Cl or Pd/C, H₂ | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu |
| Overall Yield | 75-85% (estimated) | 85-95% |
| Purity | >98% (after purification) | >99% (after purification) |
| Total Reaction Time | 10-18 hours | 12-24 hours |
| Key Advantages | Cost-effective reagents, well-established scalability. | High yield, excellent functional group tolerance. |
| Key Disadvantages | Requires two distinct synthetic steps. | High cost of palladium catalyst and ligands. |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.
Caption: Workflow for Route A: SNAr and Reduction.
Caption: Workflow for Route B: Buchwald-Hartwig Amination.
Caption: Logical relationship between the synthetic routes.
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction
This two-step synthesis is analogous to the established production of similar morpholinoaniline derivatives.[2]
Step 1: Synthesis of 4-(2-methoxy-4-nitrophenyl)morpholine via SNAr
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice-water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product, 4-(2-methoxy-4-nitrophenyl)morpholine.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a yellow solid.
Step 2: Reduction of 4-(2-methoxy-4-nitrophenyl)morpholine
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[3]
-
Reaction Setup: In a round-bottom flask, suspend 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq.) in a 5:1 mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq.) and iron powder (Fe, 3.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring for 2-6 hours. The disappearance of the yellow color indicates the progress of the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford 3-Methoxy-4-morpholinoaniline as a solid.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
This one-step protocol is based on established methods for palladium-catalyzed C-N cross-coupling reactions.[4]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-methoxyaniline (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by morpholine (1.2 eq.).
-
Reaction Conditions: Seal the Schlenk flask and heat the mixture in an oil bath at 110 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel to yield pure 3-Methoxy-4-morpholinoaniline.
References
Safety Operating Guide
Navigating the Disposal of 3-Methoxy-4-morpholinoaniline dihydrochloride: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Methoxy-4-morpholinoaniline dihydrochloride (CAS No. 1226776-91-5), ensuring compliance with regulatory standards and promoting a secure research environment.
Key Disposal Procedures
The disposal of this compound should be managed as hazardous waste. This involves a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination.
| Step | Procedure | Responsibility |
| 1 | Waste Identification and Classification | Researcher/Scientist |
| 2 | Proper Labeling | Researcher/Scientist |
| 3 | Secure Storage | Researcher/Scientist |
| 4 | Arrange for Disposal | Researcher/Principal Investigator |
| 5 | Documentation | Researcher/Principal Investigator |
Experimental Protocols for Disposal
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste.
-
Do not mix with non-hazardous waste.
-
If it is mixed with other solvents or chemicals, the entire mixture must be treated as hazardous waste.
2. Proper Labeling:
-
Use a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound".
-
Include the CAS number: "1226776-91-5".
-
Specify the quantity of the waste.
-
Note the date of accumulation.
-
Provide the contact information of the responsible researcher or laboratory.
3. Secure Storage:
-
Store the waste in a designated, well-ventilated, and secure area.
-
Use a chemically compatible and leak-proof container.
-
Keep the container tightly sealed to prevent spills or evaporation.
-
Segregate from incompatible materials.
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in regular trash.[1]
-
Disposal must be conducted through a licensed hazardous waste disposal facility.
5. Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep copies of all disposal manifests provided by the EHS office or the disposal company.
Regulatory Framework
The disposal of hazardous waste is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][3][4][5] This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal.[5][6] State and local regulations may also apply and are often more stringent than federal laws.[2][4]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methoxy-4-morpholinoaniline dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methoxy-4-morpholinoaniline dihydrochloride. The following procedures are designed to ensure the safe execution of laboratory operations.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound and similar aniline derivatives.[1][2] The recommended PPE is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2][3] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn to protect against skin contact.[3] |
| Closed-toe shoes | Required to protect feet from spills.[3] | |
| Long pants | Should be worn to cover exposed skin on the legs.[3] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.[4][5] |
Experimental Protocols
Handling and Storage:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood or a glove box.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not breathe in dust or vapors.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from strong oxidizing agents, acids, and sources of ignition.[5][6]
Disposal Plan:
-
Dispose of waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated materials, such as gloves and lab coats, should be disposed of as hazardous waste.[9]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing and wash it before reuse.[10] Seek medical attention if irritation persists.[11]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[6]
-
In case of a spill: Evacuate the area.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3][5] Scoop the material into a designated hazardous waste container.[7] Ventilate the area and wash the spill site after material pickup is complete.[5]
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. trc-corp.com [trc-corp.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

